D-Myo-Inositol-4-phosphate ammonium salt
Description
BenchChem offers high-quality D-Myo-Inositol-4-phosphate ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Myo-Inositol-4-phosphate ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H19N2O9P |
|---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1 |
InChI Key |
HULWABRHGYHABN-FGPSAQHISA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ins(4)P1 in the Inositol Phosphate Pathway: A Technical Guide
Executive Summary
Inositol 4-monophosphate (Ins(4)P1) is a critical, yet often generalized, intermediate in the phosphoinositide signaling cascade. While frequently grouped under the umbrella term "IP1" in high-throughput G-protein coupled receptor (GPCR) screening, Ins(4)P1 represents the specific stereoisomer generated via the canonical degradation of the second messenger Ins(1,4,5)P3.
This guide provides a rigorous technical analysis of Ins(4)P1, defining its enzymatic production via Inositol Polyphosphate 1-Phosphatase (INPP1), its hydrolysis by Inositol Monophosphatase (IMPase), and its accumulation under Lithium (Li+) treatment. It is designed for researchers requiring precise distinction between inositol isomers for metabolic profiling and drug discovery.
The Metabolic Context: Ins(4)P1 in Gq Signaling
The generation of Ins(4)P1 is the penultimate step in the recycling of inositol, a process essential for maintaining the cell's capacity to resynthesize Phosphatidylinositol 4,5-bisphosphate (PIP2) during sustained GPCR activation.
The Canonical Degradation Cascade
Upon Gq-GPCR activation, Phospholipase C (PLC) hydrolyzes PIP2 into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). The termination of the IP3 calcium signal occurs through a strictly ordered dephosphorylation sequence:
-
IP3 Dephosphorylation: Type I Inositol 5-phosphatase removes the phosphate at the 5-position of Ins(1,4,5)P3, yielding Ins(1,4)P2 .
-
Formation of Ins(4)P1: The enzyme Inositol Polyphosphate 1-Phosphatase (INPP1) specifically hydrolyzes the phosphate at the 1-position of Ins(1,4)P2.[1]
-
Reaction: Ins(1,4)P2 + H2O
Ins(4)P1 + Pi
-
-
Recycling to Inositol: Inositol Monophosphatase (IMPase) hydrolyzes Ins(4)P1 to free myo-inositol.
-
Reaction: Ins(4)P1 + H2O
myo-Inositol + Pi
-
Critical Distinction: While de novo inositol synthesis produces Ins(3)P1 (often referred to as L-Ins(1)P1), the receptor-mediated recycling pathway almost exclusively generates Ins(4)P1.
Visualization of the Pathway
The following diagram illustrates the specific enzymatic route to Ins(4)P1.
Figure 1: The canonical Gq-signaling cascade highlighting the specific formation of Ins(4)P1 via INPP1 and its subsequent hydrolysis by IMPase.
Enzymology and Regulation
Inositol Polyphosphate 1-Phosphatase (INPP1)
INPP1 is the gatekeeper enzyme that produces Ins(4)P1.[2] It is structurally distinct from IMPase and requires Magnesium (Mg2+) for catalysis.
-
Specificity: High specificity for the 1-phosphate of Ins(1,4)P2 and Ins(1,3,4)P3.
-
Therapeutic Relevance: INPP1 variations have been investigated in relation to mood disorders, given its role in regulating the pool of lithium-sensitive inositol phosphates.
Inositol Monophosphatase (IMPase) and Lithium Sensitivity
IMPase is a homodimeric enzyme that hydrolyzes both Ins(1)P1 and Ins(4)P1.[3] It is the molecular target of Lithium therapy in bipolar disorder.
-
Mechanism of Inhibition: Lithium exerts uncompetitive inhibition on IMPase.[4] It binds to the enzyme-substrate complex (E-S) only after the first metal ion (Mg2+) is bound and the phosphate has been hydrolyzed but not yet released.
-
The "Trap": Li+ replaces the second Mg2+ ion required for the release of the phosphate group, effectively trapping the enzyme in a covalent intermediate state.
-
Result: In the presence of LiCl (typically 10–20 mM in vitro), the conversion of Ins(4)P1 to inositol is blocked. This leads to a massive intracellular accumulation of Ins(4)P1 upon GPCR stimulation, which is the basis for "IP-One" HTRF assays.
Analytical Methodologies: Detecting Ins(4)P1
Distinguishing Ins(4)P1 from other isomers (like Ins(1)P1 or Ins(3)P1) requires specific separation techniques. Standard immunoassays often cross-react, whereas chromatographic methods provide definitive structural resolution.
Data Presentation: Method Comparison
| Feature | SAX-HPLC (Radiometric) | HTRF / TR-FRET Assays | Mass Spectrometry (IC-MS/MS) |
| Primary Analyte | Specific Isomers (Ins(4)P vs Ins(1)P) | Total IP1 (Cross-reactive) | Specific Isomers |
| Throughput | Low (1 sample/hour) | High (384/1536-well plates) | Medium |
| Sensitivity | High (Femtomolar with 3H) | Medium (Nanomolar) | High |
| Isomer Resolution | Excellent (Elution time) | Poor (Antibody specificity) | Excellent |
| Use Case | Metabolic mapping, Pathway validation | Drug screening (Hit identification) | Quantitation without radiation |
The "Gold Standard": SAX-HPLC
Strong Anion Exchange HPLC (SAX-HPLC) remains the definitive method for characterizing Ins(4)P1. Because inositol phosphates are highly polar and negatively charged, they bind strongly to anion exchange resins and are eluted by increasing ionic strength (typically Ammonium Phosphate).
Detailed Protocol: SAX-HPLC Separation of Ins(4)P1
Objective: To isolate and quantify Ins(4)P1 accumulation in mammalian cells stimulated with a Gq-agonist.
Prerequisites:
-
Cell Line: CHO or HEK293 expressing target GPCR.
-
Radiolabel: myo-[2-3H]Inositol (Specific Activity: 10–20 Ci/mmol).
-
Column: Partisphere SAX (4.6 x 125 mm) or equivalent strong anion exchanger.
Step-by-Step Workflow
Phase 1: Labeling and Stimulation
-
Seeding: Plate cells in 6-well plates (approx.
cells/well).[5] -
Labeling: Incubate cells for 24–48 hours in inositol-free medium supplemented with 2–5 µCi/mL of myo-[2-3H]Inositol. Note: Long labeling ensures equilibrium labeling of the PIP2 pool.
-
Washing: Wash cells 2x with buffer containing 10 mM LiCl.
-
Purpose: LiCl blocks IMPase, causing Ins(4)P1 to accumulate.
-
-
Stimulation: Add agonist (e.g., Carbachol 100 µM) and incubate for 15–30 minutes at 37°C.
-
Termination: Aspirate medium rapidly and add 1 mL of ice-cold 5% (w/v) Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA) . Incubate on ice for 20 mins to extract water-soluble inositol phosphates.
Phase 2: Sample Preparation
-
Collection: Scrape cells and transfer lysate to centrifuge tubes.
-
Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C. Transfer supernatant to a new tube.
-
Neutralization: Neutralize the acid extract (pH 7.0) using 1.5 M KOH / 60 mM HEPES.
-
Caution: Add KOH slowly to avoid overshooting pH, which can hydrolyze phosphate esters.
-
-
Desalting (Optional but Recommended): Remove Potassium Perchlorate precipitate by centrifugation.
Phase 3: SAX-HPLC Chromatography[6]
-
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: 1.0 M Ammonium Phosphate (pH 3.8 with H3PO4).
-
Gradient Profile:
-
0-5 min: 0% B (Elutes free Inositol).
-
5-10 min: 0% to 2% B (Elutes Glycerophosphoinositol).
-
10-25 min: 2% to 10% B (Elutes Ins(4)P1 and Ins(1)P1).
-
25-40 min: 10% to 25% B (Elutes IP2).
-
40-60 min: 25% to 100% B (Elutes IP3 and IP4).
-
-
Detection: Collect 1 mL fractions and quantify radioactivity using Liquid Scintillation Counting.
Validation Check: Ins(4)P1 typically elutes slightly later than Ins(1)P1 on high-resolution SAX columns. Co-elution with tritiated standards is required for absolute confirmation.
Workflow Visualization
Figure 2: Operational workflow for the isolation of Ins(4)P1 using SAX-HPLC.[6]
References
-
Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. [Link]
-
York, J. D., et al. (1993). Crystal structure of inositol polyphosphate 1-phosphatase at 2.3-A resolution. Proceedings of the National Academy of Sciences. [Link]
-
Atack, J. R., et al. (1995).[3] Structure and mechanism of inositol monophosphatase. FEBS Letters. [Link]
-
Trinquet, E., et al. (2006).[7] D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry. [Link]
-
Azevedo, C., & Saiardi, A. (2006).[8] Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. JoVE (Journal of Visualized Experiments). [Link]
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- 1. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
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- 8. mdpi.com [mdpi.com]
Unveiling the Subcellular Landscape of D-myo-Inositol-4-Phosphate: A Guide to Localization and Functional Implication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D-myo-inositol-4-phosphate (Ins(4)P1) is a key, yet often overlooked, metabolite in the complex web of inositol phosphate signaling.[1][2] As an intermediary in the canonical phosphoinositide signaling cascade, its precise intracellular location is intrinsically linked to its function and the regulation of downstream cellular processes.[3] However, its low cellular abundance, rapid turnover, and the existence of numerous isomers present significant technical hurdles to its study. This guide provides a comprehensive overview of the principles and methodologies required to investigate the intracellular localization of Ins(4)P1. We will delve into the causality behind experimental design, from classical biochemical fractionation to advanced analytical quantification, providing researchers with the foundational knowledge to confidently explore the subcellular geography of this important signaling molecule.
The Metabolic Context: Why Localization is Key
Understanding where Ins(4)P1 is generated and degraded is fundamental to predicting its site of action. The primary, most well-characterized route for Ins(4)P1 production is through the sequential dephosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), the famous second messenger that mobilizes intracellular calcium.[4][5]
This metabolic cascade is as follows:
-
Ins(1,4,5)P3 Generation: Upon cell surface receptor stimulation, Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, releasing the soluble Ins(1,4,5)P3 into the cytosol.[1][5]
-
First Dephosphorylation: Inositol polyphosphate 5-phosphatases (like INPP5A) act on Ins(1,4,5)P3 to produce D-myo-inositol-1,4-bisphosphate (Ins(1,4)P2).[6]
-
Formation of Ins(4)P1: Ins(1,4)P2 is then dephosphorylated at the 1-position by enzymes such as inositol polyphosphate 1-phosphatase (INPP1) to yield D-myo-inositol-4-phosphate (Ins(4)P1).[3][7]
-
Final Dephosphorylation: Finally, inositol monophosphatases (IMPA) hydrolyze Ins(4)P1 to produce free myo-inositol, which can be recycled for the synthesis of new phosphoinositides.[3][8]
This pathway implies that Ins(4)P1 exists as a transient, soluble species primarily within the cytosol. However, the localization of the phosphatases that produce and degrade it can create localized gradients or pools of Ins(4)P1 near specific membranes or within organelles, a critical hypothesis that warrants experimental investigation.
Methodological Blueprint: Pinpointing Ins(4)P1 in the Cell
Direct visualization of Ins(4)P1 in living cells remains a significant challenge due to the lack of specific, high-affinity fluorescent probes. Unlike its lipid precursors (e.g., PtdIns4P), for which probes have been developed from bacterial effector proteins or lipid-binding domains, the small size and rapid diffusion of soluble Ins(4)P1 make it a difficult target for probe design.[9][10] Therefore, researchers must rely on a combination of classical biochemical fractionation coupled with highly sensitive analytical quantification.
Core Technique: Subcellular Fractionation by Differential Centrifugation
The foundational logic of this approach is to physically separate cellular compartments based on their size, shape, and density. By subsequently measuring the amount of Ins(4)P1 in each isolated fraction, one can build a map of its distribution.
Causality Behind the Protocol: The choice of buffer is critical; an isotonic buffer prevents osmotic lysis of organelles. The inclusion of protease and phosphatase inhibitors is non-negotiable to preserve the integrity of both the fractions and the target molecule. The sequential increase in centrifugation speed allows for the stepwise pelleting of progressively smaller components.
Experimental Protocol: Subcellular Fractionation
-
Cell Harvest: Grow cells to ~90% confluency. Wash twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a conical tube and pellet at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).
-
Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice). Verify lysis under a microscope.
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction. Carefully collect the supernatant (Post-Nuclear Supernatant).
-
Mitochondrial/Lysosomal Fraction: Centrifuge the Post-Nuclear Supernatant at 20,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and lysosomes. Collect the supernatant.
-
Microsomal and Cytosolic Fractions: Centrifuge the second supernatant at 100,000 x g for 60 minutes at 4°C. The pellet is the microsomal fraction (containing ER and Golgi fragments), and the final supernatant is the cytosolic fraction.
-
Extraction and Analysis: Immediately process each fraction for inositol phosphate extraction (e.g., perchloric acid precipitation) and subsequent quantification. A portion of each fraction should be reserved for protein quantification (e.g., BCA assay) to normalize the data.
Analytical Quantification: Measuring Ins(4)P1 Mass
Once fractions are isolated, a robust and sensitive method is required for quantification. The low abundance of Ins(4)P1 necessitates techniques that can detect picomole amounts.
Key Methodologies:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating inositol phosphate isomers.[11] Anion-exchange chromatography, often using a strong anion-exchange (SAX) column, is employed to separate the highly charged inositol phosphates based on the number and position of their phosphate groups.[12] Eluted fractions can be quantified by various means, including post-column derivatization or by analyzing pre-labeled samples (e.g., with [³H]-myo-inositol).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method provides direct mass quantification.[13] The process involves isolating the inositol phosphate fractions, dephosphorylating them to myo-inositol, and then derivatizing the inositol for GC-MS analysis. Using a stable isotope-labeled internal standard (e.g., hexadeutero-myo-inositol) allows for precise quantification.[13]
-
Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS): A powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry, allowing for the analysis of multiple inositol phosphates in complex biological samples.
Self-Validating System: The trustworthiness of the localization data relies on validating the purity of the subcellular fractions. This is achieved by performing Western blot analysis on each fraction using well-established protein markers for each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER/microsomes, and GAPDH for the cytosol).
Data Presentation and Interpretation
Quantitative data should be summarized to allow for clear interpretation. Normalizing the amount of Ins(4)P1 to the total protein content in each fraction accounts for differences in fraction size and provides a measure of relative concentration.
Table 1: Example Data for Subcellular Distribution of Ins(4)P1
| Subcellular Fraction | Protein Content (mg) | Ins(4)P1 Amount (pmol) | Relative Concentration (pmol/mg protein) |
| Nuclear | 1.5 | 12.3 | 8.2 |
| Mitochondrial | 2.1 | 8.5 | 4.0 |
| Microsomal | 0.9 | 6.1 | 6.8 |
| Cytosolic | 5.5 | 95.4 | 17.3 |
Interpretation: In this hypothetical example, the highest absolute amount and relative concentration of Ins(4)P1 are found in the cytosol, which is consistent with its role as a soluble intermediate. However, the presence of detectable levels in the nuclear and microsomal fractions could suggest localized production or specific transport mechanisms that warrant further investigation.
Functional Implications of Localized Ins(4)P1 Pools
While primarily viewed as a metabolic intermediate, the specific localization of Ins(4)P1 could imply distinct functional roles:
-
Cytosolic Pool: The main cytosolic pool likely reflects its primary role in the degradation pathway of Ins(1,4,5)P3, regulating the flux of inositol for recycling. Its concentration here could influence the rate of phosphoinositide resynthesis at the plasma membrane and ER.
-
Nuclear Pool: The potential presence of Ins(4)P1 in the nucleus is intriguing. Higher-order inositol polyphosphates are known to be involved in nuclear functions like mRNA export, DNA repair, and chromatin remodeling.[1][14] A nuclear pool of Ins(4)P1 could serve as a precursor for these higher-order molecules within the nucleus itself, or it may have direct, as-yet-undiscovered nuclear binding partners.
-
Membrane-Associated Pools: While soluble, Ins(4)P1 could become concentrated near membranes where its metabolizing enzymes are located, such as the plasma membrane or the endoplasmic reticulum.[15] For instance, in rabbit fast-twitch skeletal muscle, the enzymes necessary for Ins(1,4,5)P3 production are associated with the transverse tubules, suggesting that its degradation products, including Ins(4)P1, would also be localized to this domain.[16]
Future Directions and Conclusion
The study of D-myo-inositol-4-phosphate localization is a challenging but critical endeavor for fully understanding inositol-based signaling. While biochemical fractionation remains the most reliable method, the field eagerly awaits the development of genetically encoded biosensors for Ins(4)P1. Such a tool would revolutionize our understanding by enabling real-time visualization of its dynamics in living cells in response to various stimuli.
For researchers and drug development professionals, defining the subcellular landscape of Ins(4)P1 is not merely an academic exercise. It provides a more granular understanding of the signaling pathways that are often dysregulated in disease. Targeting the enzymes that control the localized pools of Ins(4)P1 could offer a novel and highly specific therapeutic strategy compared to targeting more globally acting kinases or phosphatases. This guide provides the foundational framework and technical considerations necessary to begin this important exploration.
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D-Myo-Inositol-4-phosphate and its role in cell physiology
An In-depth Technical Guide to D-myo-Inositol-4-phosphate and its Role in Cell Physiology
Abstract
D-myo-inositol-4-phosphate (Ins(4)P1) is a key metabolic intermediate within the complex and vital network of inositol phosphate signaling. While not as extensively characterized as a primary second messenger like its renowned cousin, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), Ins(4)P1 holds a crucial position in the pathways that govern the synthesis and turnover of more complex inositol polyphosphates. Understanding its precise metabolic routing is fundamental for researchers investigating the broader roles of phosphoinositide signaling in cellular regulation, from proliferation and differentiation to metabolic control. This guide provides a detailed examination of the biochemistry, cellular context, and analytical methodologies pertaining to Ins(4)P1, offering a comprehensive resource for professionals in cellular biology and drug discovery.
The Inositol Phosphate Framework: Nomenclature and Structure
Inositol phosphates are a diverse family of signaling molecules derived from myo-inositol, a six-carbon cyclitol.[1][2] The specific positioning of phosphate groups on the myo-inositol ring dictates the molecule's function and interactions. The standardized nomenclature, established by the International Union of Pure and Applied Chemistry (IUPAC), is critical for unambiguous communication in this field.[3][4] The numbering of the carbon atoms in the myo-inositol ring follows a specific convention, often visualized using the "Agranoff's turtle" analogy, where the single axial hydroxyl group is at position 2.[4] D-myo-inositol-4-phosphate, therefore, refers to a myo-inositol ring with a single phosphate group esterified to the hydroxyl group at the 4th carbon position.[5]
Caption: IUPAC numbering of the D-myo-inositol ring and the structure of D-myo-inositol-4-phosphate.
The Metabolic Crossroads: Synthesis and Degradation of Ins(4)P1
D-myo-inositol-4-phosphate is not synthesized de novo but arises from the metabolism of membrane-associated phosphoinositides. Its concentration and flux are tightly controlled by a series of kinases and phosphatases that regulate the broader inositol phosphate network.
Synthesis Pathway
The primary route to Ins(4)P1 generation begins with the phosphorylation of phosphatidylinositol (PI), a minor component of cellular membranes.[6][7]
-
Formation of PI(4)P: ATP:1-phosphatidyl-1D-myo-inositol 4-phosphotransferase, commonly known as phosphatidylinositol 4-kinase (PI4K), phosphorylates PI at the 4-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI(4)P).[8][9][10]
-
Hydrolysis to Ins(1,4)P2: In response to various cellular stimuli, Phospholipase C (PLC) can hydrolyze PI(4)P.[3] This reaction cleaves the phosphodiester bond, releasing diacylglycerol (DAG) into the membrane and the soluble head group, D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2), into the cytosol.[3][11]
-
Dephosphorylation to Ins(4)P1: The final step is the specific removal of the phosphate group from the 1-position of Ins(1,4)P2. This hydrolysis is catalyzed by the enzyme D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase, also known as inositol polyphosphate 1-phosphatase.[12][13][14]
Degradation Pathway
The turnover of Ins(4)P1 is a critical step in the recycling of myo-inositol.
-
Dephosphorylation to myo-Inositol: Ins(4)P1 is dephosphorylated to free myo-inositol by the action of inositol monophosphatase (IMPase).[13] This enzyme is of significant pharmacological interest as it is inhibited by lithium, a common treatment for bipolar disorder.[13] The free myo-inositol can then be re-used for the synthesis of phosphatidylinositol, completing the cycle.[13][15]
Caption: Metabolic pathway showing the synthesis and degradation of D-myo-inositol-4-phosphate.
Cellular Role: A Metabolic Intermediate, Not a Primary Messenger
The inositol phosphate signaling network is characterized by a few key molecules that act as second messengers, directly binding to effector proteins to elicit a cellular response. The most prominent of these is Ins(1,4,5)P3, which binds to its receptors on the endoplasmic reticulum to trigger the release of intracellular calcium.[2][16][17]
In contrast, there is currently a lack of evidence to suggest that D-myo-inositol-4-phosphate functions as a direct signaling molecule. Extensive database searches reveal no specific, high-affinity protein receptors or direct downstream effectors for Ins(4)P1. Furthermore, studies on the feedback inhibition of PLC by inositol phosphates have shown that while Ins(1,4,5)P3 and Ins(4,5)P2 can inhibit the enzyme's binding to its substrate, D-myo-inositol monophosphates (including, by implication, Ins(4)P1) have no significant effect.[18]
Therefore, the primary role of Ins(4)P1 in cell physiology is best understood as a crucial metabolic intermediate. It represents a nodal point in the dephosphorylation cascade that ultimately recycles myo-inositol for the resynthesis of phosphoinositides. The rate of its formation and degradation, governed by the activities of inositol polyphosphate 1-phosphatase and IMPase, influences the overall flux through the inositol phosphate metabolic network.
Implications in Health and Disease
While no diseases have been directly linked to altered levels of D-myo-inositol-4-phosphate itself, its position within the broader inositol phosphate pathway makes it relevant to numerous pathological conditions. The enzymes responsible for its metabolism are integral to the phosphoinositide cycle, and dysregulation of this cycle is implicated in a wide range of diseases, including:
-
Metabolic Disorders: Myo-inositol and its derivatives play roles in insulin signaling, and supplementation has been investigated for conditions like metabolic syndrome and polycystic ovary syndrome (PCOS).[13]
-
Neurological and Psychiatric Disorders: The inhibition of IMPase, the enzyme that dephosphorylates Ins(4)P1, by lithium is a cornerstone of bipolar disorder treatment, highlighting the importance of proper inositol recycling in the brain.[13] Alterations in inositol phosphate metabolism have also been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
-
Cancer: Phosphoinositide signaling pathways are frequently hijacked in cancer to promote cell proliferation and survival.
Investigating the activity of the phosphatases that act on Ins(1,4)P2 and Ins(4)P1 in these disease contexts could provide valuable insights into the underlying molecular pathology.
Methodologies for the Study of D-myo-Inositol-4-phosphate
The analysis of inositol phosphates is challenging due to their high polarity, structural similarity, and low cellular abundance. High-Performance Liquid Chromatography (HPLC), particularly when coupled with robust detection methods, is the gold standard for their separation and quantification.
Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | References |
| Anion-Exchange HPLC with Post-Column Derivatization | Separates inositol phosphates based on the number and position of phosphate groups. A post-column reaction with a metal-dye complex allows for UV/Vis detection. | Excellent resolution of isomers. Well-established and robust. | Requires specialized post-column reactor setup. Indirect detection. | [19] |
| Ion Chromatography with Suppressed Conductivity Detection | Anion-exchange separation followed by chemical suppression of eluent conductivity, allowing for sensitive detection of analyte ions. | High sensitivity. Direct detection. | Can be less effective at resolving complex isomer mixtures compared to post-column methods. | [19] |
| Anion-Exchange HPLC-MS/MS | Couples the high resolving power of anion-exchange chromatography with the specificity and sensitivity of tandem mass spectrometry. | Highest specificity and sensitivity. Allows for definitive identification of isomers. | High instrument cost and complexity. | [20] |
Experimental Protocol: Extraction and Analysis by Anion-Exchange HPLC
This protocol provides a generalized workflow for the extraction and analysis of inositol phosphates from cell or tissue samples, based on established methodologies.[19][20]
Step 1: Extraction of Inositol Phosphates
-
Sample Homogenization: Homogenize cell pellets or flash-frozen tissue in ice-cold acidic solution (e.g., 0.5 M perchloric acid or 10% trichloroacetic acid).
-
Incubation: Incubate the homogenate on ice for 20-30 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding a suitable base (e.g., potassium carbonate) until the pH is approximately 7.0. The use of potassium perchlorate will precipitate, which should be removed by another centrifugation step.
-
Sample Cleanup (Optional but Recommended): For complex samples, use a small anion-exchange column (e.g., AG 1-X8 resin) to concentrate the inositol phosphates and remove interfering substances. Elute with a high salt buffer (e.g., 1 M ammonium formate).
-
Lyophilization: Freeze-dry the neutralized extract or the eluate from the cleanup step to concentrate the sample. Reconstitute in a small, known volume of ultrapure water before analysis.
Step 2: HPLC Analysis
-
Instrumentation: Use an HPLC system equipped with a strong anion-exchange column (e.g., Dionex CarboPac PA100 or similar).[19]
-
Mobile Phase: Employ a gradient elution using an acidic mobile phase, typically hydrochloric acid (HCl), to separate the inositol phosphates. A common gradient runs from a low concentration (e.g., 5 mM HCl) to a high concentration (e.g., 1 M HCl) over 40-60 minutes.[19] This ensures that species with more phosphate groups elute later.
-
Post-Column Derivatization: After the column, mix the eluent with a post-column reagent (e.g., 0.1% ferric nitrate in perchloric acid) using a T-junction and a reaction coil.[19]
-
Detection: The inositol phosphate-iron complex absorbs light in the UV range. Monitor the absorbance at approximately 290 nm.[19]
-
Quantification: Generate a standard curve using known concentrations of authentic inositol phosphate standards (including Ins(4)P1). Identify peaks based on retention time compared to standards and quantify by integrating the peak area.
Caption: Experimental workflow for the extraction and analysis of inositol phosphates.
Conclusion and Future Perspectives
D-myo-inositol-4-phosphate is a pivotal, yet often overlooked, component of the inositol phosphate metabolic network. While it does not appear to possess the direct second messenger functions of its more highly phosphorylated relatives, its role as a key intermediate in their synthesis and degradation pathways is indisputable. Accurate measurement of Ins(4)P1 and its related metabolites is essential for a complete understanding of phosphoinositide signaling dynamics in both physiological and pathological states. Future research may yet uncover more subtle regulatory roles for Ins(4)P1, perhaps through localized concentration changes or interactions with enzymes that are yet to be fully characterized. For now, it stands as a critical checkpoint in a fundamental cellular communication system, making its study essential for researchers in the field.
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Ismailov, I. I., et al. (1996). A biologic function for an "orphan" messenger: D-myo-inositol 3,4,5,6-tetrakisphosphate selectively blocks epithelial calcium-activated chloride channels. Proceedings of the National Academy of Sciences, 93(19), 10505-10509. [Link]
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Shears, S. B., et al. (1987). Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate. Biochemical Journal, 246(1), 139-147. [Link]
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Shears, S. B., et al. (1987). Metabolism of d-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate. Biochemical Journal, 246(1), 139-147. [Link]
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Duong, T., et al. (2018). Determination of D‐myo‐inositol phosphates in 'activated' raw almonds using anion‐exchange chromatography coupled with tandem mass spectrometry. Journal of the Science of Food and Agriculture, 98(15), 5695-5702. [Link]
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Zhang, S., et al. (2013). A Flexible Ion Chromatography Column-Switching System with a Switching Time Window (STW) Calibration Program for the Determination of Myo-Inositol in Infant Formula by Pulsed Amperometric Detection. Analytical Methods, 5(22), 6449-6455. [Link]
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Bhandari, R., et al. (2008). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Advances in Enzyme Regulation, 48, 87-100. [Link]
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Inositol-1,4-bisphosphate 1-phosphatase. Wikipedia. [Link]
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Eckmann, L., et al. (1997). d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. PNAS, 94(26), 14456-14460. [Link]
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Role of Inositols and Inositol Phosphates in Energy Metabolism. (2020). Molecules, 25(21), 5079. [Link]
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Eckmann, L., et al. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. PubMed. [Link]
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The Therapeutic Potential of Myo-Inositol in Managing Patients with Respiratory Diseases. (2023). Journal of Clinical Medicine, 12(5), 1888. [Link]
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Inositol: Benefits & Side Effects. Cleveland Clinic. [Link]
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Rebecchi, M. J., et al. (1994). D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. The Journal of Biological Chemistry, 269(33), 20833-20839. [Link]
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Rebecchi, M. J., et al. (1994). D-myo-Inositol 1,4,5-Trisphosphate Inhibits Binding of Phospholipase to Bilayer Membranes. Journal of Biological Chemistry, 269(33), 20833-20839. [Link]
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Methodological & Application
D-Myo-Inositol-4-Phosphate Ammonium Salt: Application Notes and Protocols for Researchers
This guide provides a comprehensive overview of the experimental applications of D-myo-Inositol-4-phosphate ammonium salt (Ins(4)P1), a crucial intermediate in cellular signaling. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for utilizing this compound in the laboratory. We will explore its role in the inositol phosphate signaling cascade and provide a detailed protocol for its use as a substrate in enzymatic assays, particularly for inositol monophosphatase (IMPase).
Introduction: The Significance of Inositol Phosphates in Cellular Communication
Inositol phosphates are a diverse family of water-soluble signaling molecules that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] These molecules act as second messengers, relaying signals from cell surface receptors to intracellular targets. The most extensively studied inositol phosphate, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), is well-known for its critical role in mobilizing intracellular calcium stores.[2] D-myo-Inositol-4-phosphate (Ins(4)P1) is a key metabolite in the complex web of inositol phosphate metabolism. It is formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase and is subsequently dephosphorylated to myo-inositol by inositol monophosphatase (IMPase).[2] Understanding the dynamics of Ins(4)P1 metabolism is essential for elucidating the intricate regulation of cellular signaling pathways.
Mechanism of Action: Ins(4)P1 in the Inositol Phosphate Signaling Pathway
D-myo-Inositol-4-phosphate occupies a central position in the phosphoinositide signaling cascade. Its concentration is tightly regulated by the coordinated action of kinases and phosphatases, ensuring a precise cellular response to external stimuli. The dephosphorylation of Ins(4)P1 to myo-inositol is a critical step in the recycling of inositol for the resynthesis of phosphatidylinositol lipids in the cell membrane, which are the precursors for various phosphoinositides.
The enzyme responsible for the final dephosphorylation step, inositol monophosphatase (IMPase), has garnered significant attention due to its inhibition by lithium, a primary treatment for bipolar disorder.[3][4][5] Inhibition of IMPase leads to an accumulation of inositol monophosphates and a depletion of free myo-inositol, thereby disrupting the phosphoinositide signaling pathway.[3][6] This mechanism is believed to be central to the therapeutic effects of lithium. Therefore, Ins(4)P1 serves as a vital substrate for studying IMPase activity and for screening potential modulators of this key enzyme.
Caption: Inositol Phosphate Signaling Pathway Highlighting the Role of Ins(4)P1.
Experimental Applications: Inositol Monophosphatase (IMPase) Activity Assay
The primary experimental application of D-myo-Inositol-4-phosphate ammonium salt is as a substrate for measuring the activity of inositol monophosphatase (IMPase). This assay is crucial for studying the kinetics of the enzyme, screening for inhibitors or activators, and investigating the mechanism of action of drugs like lithium. The protocol below provides a robust method for determining IMPase activity by quantifying the inorganic phosphate released from the dephosphorylation of Ins(4)P1.
Principle of the Assay
The enzymatic activity of IMPase is determined by incubating the enzyme with a known concentration of D-myo-Inositol-4-phosphate. The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is measured using a colorimetric method, such as the Malachite Green assay. The amount of Pi released is directly proportional to the IMPase activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |
| D-myo-Inositol-4-phosphate ammonium salt | Cayman Chemical | 10008437 | -20°C |
| Recombinant Human Inositol Monophosphatase 1 (IMPA1) | R&D Systems | 8168-MP | -20°C to -70°C |
| Malachite Green Phosphate Assay Kit | Sigma-Aldrich | MAK307 | 2-8°C |
| Tris-HCl Buffer (1 M, pH 7.5) | Thermo Fisher Scientific | 15567027 | Room Temperature |
| Magnesium Chloride (MgCl2) (1 M) | Sigma-Aldrich | M1028 | Room Temperature |
| Bovine Serum Albumin (BSA) (10 mg/mL) | New England Biolabs | B9000S | -20°C |
| Lithium Chloride (LiCl) | Sigma-Aldrich | L9650 | Room Temperature |
| 96-well clear flat-bottom microplate | Corning | 3596 | Room Temperature |
Step-by-Step Protocol
Caption: Workflow for the Inositol Monophosphatase (IMPase) Activity Assay.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl2 and 0.1 mg/mL BSA. Keep on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of D-myo-Inositol-4-phosphate ammonium salt in deionized water. Store in aliquots at -20°C.
-
Enzyme Dilution: Dilute the recombinant IMPase to the desired concentration in cold Assay Buffer just before use. The optimal concentration should be determined empirically but a starting point of 1-10 ng/µL is recommended.
-
Inhibitor (Optional): Prepare a stock solution of LiCl in deionized water.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate. Include appropriate controls (no enzyme, no substrate).
-
To each well, add the components in the following order:
-
Assay Buffer
-
Inhibitor (e.g., LiCl) or vehicle (deionized water)
-
D-myo-Inositol-4-phosphate solution (to a final concentration in the range of the enzyme's Km, which for some forms is around 70 µM).[7]
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted IMPase enzyme to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green reagent from the assay kit according to the manufacturer's instructions. This reagent will also develop the color for phosphate detection.
-
Incubate at room temperature for the time specified in the kit's protocol to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Prepare a standard curve using the phosphate standards provided in the assay kit.
-
Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
-
Calculate the concentration of inorganic phosphate released in each sample using the standard curve.
-
Enzyme activity can be expressed as nmol of Pi produced per minute per mg of enzyme.
-
Data Interpretation and Expected Results
The results of the IMPase assay will provide a quantitative measure of the enzyme's activity under different conditions. When screening for inhibitors, a decrease in the amount of phosphate produced in the presence of the test compound compared to the vehicle control indicates inhibition. For example, the inclusion of lithium chloride is expected to significantly reduce the rate of phosphate release in a dose-dependent manner.
| Condition | Expected Outcome (Phosphate Released) | Rationale |
| Complete Reaction (Enzyme + Substrate) | High | Baseline enzyme activity. |
| No Enzyme Control | Very Low / Undetectable | Confirms that phosphate release is enzyme-dependent. |
| No Substrate Control | Very Low / Undetectable | Confirms that the enzyme preparation is not contaminated with phosphate. |
| + Lithium Chloride (Inhibitor) | Low | Lithium is a known uncompetitive inhibitor of IMPase, reducing its catalytic activity.[3][6] |
Conclusion
D-myo-Inositol-4-phosphate ammonium salt is an indispensable tool for researchers investigating the intricacies of phosphoinositide signaling. Its primary application as a substrate for inositol monophosphatase allows for the detailed characterization of this therapeutically relevant enzyme. The protocol provided herein offers a reliable and reproducible method for assessing IMPase activity, which can be adapted for various research purposes, including drug screening and mechanistic studies. A thorough understanding of the role and regulation of Ins(4)P1 and its metabolizing enzymes will continue to provide valuable insights into cellular physiology and disease.
References
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Sarkar, S., et al. (2005). Lithium induces autophagy by inhibiting inositol monophosphatase. Journal of Cell Biology, 170(7), 1101-1111. [Link]
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Martinet, W., et al. (2011). Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques. British Journal of Pharmacology, 162(6), 1410-1422. [Link]
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Wolfson, P., et al. (1989). Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate. Neuropsychopharmacology, 2(3), 195-201. [Link]
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Hogan, J. E., et al. (1991). Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle. Biochemical Journal, 278(1), 81-87. [Link]
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Agranoff, B. W. (2002). Inositol, Lithium, and the Brain. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
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Barnett, J. E. G., & Corina, D. L. (1968). A colorimetric determination of inositol monophosphates as an assay for d-glucose 6-phosphate–1l-myoinositol 1-phosphate cyclase. Biochemical Journal, 108(1), 125-129. [Link]
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Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315-325. [Link]
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Cockcroft, S. (2023). Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling. International Journal of Molecular Sciences, 24(11), 9205. [Link]
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High-Sensitivity Phosphatase Activity Assay for Inositol Monophosphatase (IMPase) using D-Myo-Inositol-4-Phosphate
Abstract
This Application Note provides a rigorous protocol for assaying phosphatase activity against D-Myo-Inositol-4-phosphate (Ins(4)P) . While Ins(4)P is a member of the inositol phosphate family, it is the specific substrate for Inositol Monophosphatase (IMPase) , a magnesium-dependent enzyme critical for lithium-sensitive inositol recycling. This guide clarifies the biochemical distinction between IMPase and Inositol Polyphosphate 4-Phosphatases (which hydrolyze polyphosphates like PI(3,4)P2), ensuring the correct enzyme-substrate pairing. The protocol utilizes a colorimetric Malachite Green detection system optimized for high-throughput screening and kinetic characterization (Km, Vmax, IC50).
Introduction & Biological Context
The Inositol Recycling Pathway
The hydrolysis of D-Myo-Inositol-4-phosphate is the final step in the recycling of inositol signaling molecules. Following the breakdown of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), the resulting inositol polyphosphates are sequentially dephosphorylated. Ins(4)P is generated from the dephosphorylation of Ins(1,4)P2 or Ins(3,4)P2.
IMPase (EC 3.1.3.25) is the gatekeeper enzyme that removes the final phosphate from Ins(1)P, Ins(3)P, and Ins(4)P to regenerate free myo-inositol.[1] This step is essential for resynthesizing phosphoinositides, particularly in neurons.
Clinical Relevance: The Lithium Connection
IMPase is the primary hypothesized target of Lithium (Li+) , the gold-standard treatment for Bipolar Disorder.[2] Lithium uncompetitively inhibits IMPase, leading to the depletion of free inositol and dampening overactive signaling. Therefore, this assay is a critical tool for screening novel mood stabilizers that mimic lithium's mechanism without its toxicity.
Mechanistic Distinction (Expert Insight)
-
IMPase: Hydrolyzes monophosphates (Ins(1)P, Ins(4)P).[1][3][4][5][6] Target of this protocol.
-
INPP4A/B (Inositol Polyphosphate 4-Phosphatases): Hydrolyze the 4-position phosphate from polyphosphates (e.g., PI(3,4)P2).[4] They do not efficiently hydrolyze Ins(4)P. Researchers must ensure they are studying the correct enzyme family.
Assay Principle
The assay relies on the specific hydrolysis of the phosphoester bond at the C4 position of the inositol ring by IMPase.
-
Reaction:
-
Detection: The released inorganic phosphate (
) reacts with Ammonium Molybdate and Malachite Green under acidic conditions to form a stable green complex (Phosphomolybdate-Malachite Green). -
Quantification: Absorbance is measured at 620–640 nm .[7] The signal is directly proportional to the amount of Pi released.
Pathway Visualization
Figure 1: The Inositol recycling pathway highlighting Ins(4)P as the substrate for IMPase.
Materials & Reagents
Reagents
-
Substrate: D-Myo-Inositol-4-phosphate (Ammonium salt). Storage: -20°C.
-
Enzyme: Recombinant Human IMPase 1 (IMPA1) or Bovine Brain IMPase.
-
Assay Buffer Components:
-
Tris-HCl or HEPES (pH 7.4 – 8.0). DO NOT USE PBS (Phosphate interferes).
-
MgCl₂ (Cofactor, essential).
-
KCl (Ionic strength stabilizer).
-
BSA (Enzyme stabilizer, phosphate-free grade).
-
-
Detection Reagent: Malachite Green Phosphate Detection Kit (commercial or homemade).
-
Inhibitor Control: Lithium Chloride (LiCl).[8]
Equipment
-
96-well or 384-well clear microplates.
-
Microplate reader (Absorbance 620–640 nm).
-
Phosphate-free pipette tips and glassware (Acid-washed).
Experimental Protocol
Buffer Preparation
Prepare the 2X Assay Buffer to ensure final concentrations in the well are correct.
-
Final (1X) Concentrations:
-
50 mM Tris-HCl, pH 7.5
-
2 mM MgCl₂ (Note: IMPase is Mg-dependent; Km for Mg is ~1 mM).
-
100 mM KCl
-
0.1 mg/mL BSA
-
-
Precaution: Filter sterilize (0.22 µm) to remove particulate contaminants.
Substrate & Enzyme Prep[7]
-
Ins(4)P Stock: Reconstitute D-Myo-Inositol-4-phosphate to 10 mM in dH₂O. Aliquot and freeze.
-
Enzyme Dilution: Dilute IMPase to a working concentration (e.g., 1–10 nM) in Assay Buffer just before use. Optimization required: Perform an enzyme linearity test to select a concentration that yields linear signal over 30 mins.
Assay Workflow (96-Well Format)
| Step | Component | Volume | Notes |
| 1 | Assay Buffer | 10–20 µL | Adjust to reach final volume of 50 µL. |
| 2 | Inhibitor / Vehicle | 5 µL | Add LiCl (e.g., 0.1 – 10 mM) or Buffer. |
| 3 | Enzyme | 10 µL | Add diluted IMPase. Incubate 10 min at RT. |
| 4 | Substrate (Start) | 10 µL | Add Ins(4)P (Final conc. 10–500 µM). |
| 5 | Incubation | - | Incubate at 37°C for 20–30 min . |
| 6 | Detection Reagent | 100 µL | Add Malachite Green Reagent to stop reaction. |
| 7 | Development | - | Incubate 10–20 min at RT (shield from light). |
| 8 | Read | - | Measure Absorbance at 620 nm . |
Standard Curve (Mandatory)
Prepare a Phosphate Standard Curve (0, 2, 5, 10, 20, 40 µM KH₂PO₄) in the same Assay Buffer. This accounts for any background interference from buffer components.
Assay Logic Visualization
Figure 2: Step-by-step workflow for the Malachite Green Phosphatase Assay.[4]
Data Analysis & Validation
Kinetic Analysis (Michaelis-Menten)
To determine the affinity (
-
Run the assay with varying [Ins(4)P] (e.g., 0 to 1 mM).
-
Convert OD620 to pmol Pi using the standard curve.
-
Calculate Velocity (
, pmol/min). -
Plot
vs. and fit to the Michaelis-Menten equation:-
Expected
: Typically in the low micromolar range (10–50 µM) for IMPase.
-
Inhibition Studies (IC50)
To validate Lithium sensitivity:
-
Fix [Ins(4)P] at
concentration. -
Titrate LiCl (0.1 mM to 20 mM).
-
Plot % Activity vs. log[LiCl].
-
Validation: Li+ acts as an uncompetitive inhibitor ; it binds the Enzyme-Substrate complex. High substrate concentrations do not overcome inhibition.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (Blank) | Phosphate contamination | Use Pi-free water/glassware. Check BSA purity. |
| Low Signal | Enzyme inactive or pH off | Verify pH (7.4–8.0). Ensure MgCl₂ is present. |
| Precipitation | Malachite Green instability | Read plates within 20 mins of adding reagent. |
| No Inhibition by Li+ | Substrate depletion | Ensure <10% substrate conversion to maintain steady state. |
References
-
Atack, J. R., et al. (1995). Inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate. Neuropsychopharmacology . Retrieved from [Link]
-
Berridge, M. J., et al. (1989). Inositol phosphates and cell signalling. Nature . Retrieved from [Link]
-
Parthasarathy, L., et al. (1994). Lithium inhibits the hydrolysis of D-myo-inositol 4-phosphate by inositol monophosphatase. Biochem J . Retrieved from [Link]
Sources
- 1. Inositol monophosphatase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Characterization of the inositol monophosphatase gene family in Arabidopsis [frontiersin.org]
- 4. The inositol polyphosphate 4-phosphatase forms a complex with phosphatidylinositol 3-kinase in human platelet cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol-1,4-bisphosphate 1-phosphatase - Wikipedia [en.wikipedia.org]
- 6. Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Evidence that lithium alters phosphoinositide metabolism: chronic administration elevates primarily D-myo-inositol-1-phosphate in cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving D-Myo-Inositol-4-Phosphate
Introduction: The Significance of D-Myo-Inositol-4-Phosphate in Cellular Signaling
D-myo-inositol-4-phosphate (Ins(4)P1) is a crucial, yet often overlooked, member of the inositol phosphate (InsP) family of second messengers.[1] These small, soluble molecules are integral to the intricate network of cellular signaling that governs a vast array of physiological processes. While much of the focus in this field has historically been on inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and its role in calcium mobilization, a deeper understanding of the entire inositol phosphate cascade is revealing critical functions for other isomers, including Ins(4)P1.[1][2]
Ins(4)P1 occupies a key position in the phosphoinositide signaling pathway. It can be generated through the dephosphorylation of D-myo-inositol-1,4-diphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase.[1][3] Conversely, it can be further dephosphorylated to myo-inositol by inositol monophosphatase.[1][3] This metabolic flux places Ins(4)P1 at a crossroads of inositol phosphate metabolism, suggesting its levels are tightly regulated to maintain cellular homeostasis.
Furthermore, the generation of Ins(4)P1 is linked to the phosphatidylinositol 3-kinase (PI3K) pathway, a signaling cascade with profound implications in cell proliferation, survival, and metabolism.[4][5] Specifically, the lipid second messenger phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) is hydrolyzed by inositol polyphosphate 4-phosphatase (INPP4) to produce phosphatidylinositol 3-phosphate (PI(3)P) and, in the context of soluble inositol phosphates, contributes to the regulation of the broader inositol phosphate pool from which Ins(4)P1 is derived.[6][7] Given the central role of the PI3K pathway in numerous diseases, including cancer and metabolic disorders, the enzymes that regulate the levels of inositol phosphates like Ins(4)P1 are emerging as compelling therapeutic targets.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the study of D-myo-inositol-4-phosphate. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Signaling Pathway of D-Myo-Inositol-4-Phosphate
The following diagram illustrates the key metabolic pathways involving D-myo-inositol-4-phosphate, highlighting its relationship with other inositol phosphates and the enzymes that govern its formation and degradation. Understanding this network is fundamental to designing experiments that accurately probe the dynamics of Ins(4)P1 in a cellular context.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iris.unimore.it [iris.unimore.it]
- 4. pnas.org [pnas.org]
- 5. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of inositol polyphosphate-4-phosphatase type II in oncogenesis of digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the development of inhibitors for inositol phosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the development of inhibitors for inositol phosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-Myo-Inositol-4-Phosphate (Ins(4)P₁) as a Tool in Signal Transduction Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The inositol phosphate (InsP) signaling network is a cornerstone of cellular communication, governing a vast array of physiological processes.[1][2] While research has extensively focused on key messengers like inositol 1,4,5-trisphosphate (InsP₃), the roles of many other InsP isomers remain less defined. This guide focuses on D-myo-Inositol-4-phosphate (Ins(4)P₁), a specific inositol monophosphate whose utility as a research tool is critical for dissecting the metabolic pathways that regulate more complex signals. It is essential to distinguish Ins(4)P₁, an inositol monophosphate, from the functionally distinct inositol tetrakisphosphates (e.g., Ins(1,3,4,5)P₄), which are sometimes colloquially abbreviated as IP₄. Here, we provide the biochemical context, rationale, and detailed experimental protocols for utilizing synthetic Ins(4)P₁ to characterize enzyme kinetics, identify novel interacting proteins, and serve as a crucial negative control in signaling assays.
Biochemical Context and Rationale for Use
1.1. Metabolic Positioning of Ins(4)P₁
D-myo-Inositol-4-phosphate is a metabolic intermediate within the intricate web of inositol phosphate pathways. Its primary known route of formation is through the dephosphorylation of D-myo-inositol-1,4-bisphosphate (Ins(1,4)P₂) at the 1-position, a reaction catalyzed by enzymes such as inositol polyphosphate 1-phosphatase.[3][4] Subsequently, Ins(4)P₁ can be further dephosphorylated to myo-inositol by inositol monophosphatases.[3][4] This places Ins(4)P₁ at a key juncture, downstream of the canonical phospholipase C (PLC) signaling cascade that generates Ins(1,4,5)P₃ and its metabolites.
The precise regulation of InsP metabolism is crucial for terminating signals and recycling inositol for the synthesis of phosphoinositide lipids.[5] Understanding the kinetics and regulation of the enzymes that produce and degrade Ins(4)P₁ is therefore vital to comprehending the overall dynamics of the signaling network.
Caption: Metabolic pathway showing the generation of D-myo-Inositol-4-phosphate (Ins(4)P₁).
1.2. Rationale for Ins(4)P₁ as a Research Tool
The transient nature and low intracellular concentrations of many InsP isomers make them difficult to isolate and study directly from biological sources. A stable, high-purity, synthetic source of Ins(4)P₁ is an invaluable tool for several reasons:
-
Enzyme Characterization: It serves as a direct substrate to study the kinetics (Kₘ, Vₘₐₓ) and regulation of inositol monophosphatases.
-
Analytical Standard: It is an essential standard for calibrating and validating analytical methods like High-Performance Liquid Chromatography (HPLC) used to resolve and quantify inositol phosphates from cell extracts.
-
Probing Protein Interactions: Chemically modified versions of Ins(4)P₁ (e.g., biotinylated or fluorescently tagged) can be used to identify and characterize novel binding proteins, potentially uncovering new effector functions.
-
Specificity Control: In binding or activity assays involving more complex inositols like Ins(1,4,5)P₃ or PI(3,4,5)P₃, Ins(4)P₁ serves as an excellent negative control to demonstrate the specificity of the interaction for a particular phosphorylation pattern.[6]
Applications in Signal Transduction Research
2.1. Characterizing Enzyme Kinetics
Ins(4)P₁ is a critical tool for the biochemical characterization of inositol monophosphatases. By providing a defined concentration of the substrate, researchers can accurately determine key enzymatic parameters. This is fundamental for understanding how the final step in the inositol phosphate degradation pathway is controlled, which has implications for lithium-based therapies in bipolar disorder, as lithium is a known inhibitor of inositol monophosphatases.
2.2. Identifying Novel Binding Proteins and Effectors
While Ins(4)P₁ is primarily viewed as a metabolic intermediate, the possibility of it having direct signaling roles cannot be excluded without empirical investigation. A powerful and unbiased approach to uncover potential effector functions is to identify its cellular binding partners. Using an affinity-based proteomics approach, such as a biotin pull-down assay, researchers can screen for proteins that specifically interact with Ins(4)P₁, opening new avenues of investigation.
2.3. A Specificity Control for Higher-Order Inositol Phosphates
The biological activity of inositol phosphates is dictated by the precise number and arrangement of phosphate groups on the inositol ring. For example, the binding of phospholipase C-δ1 to its lipid substrate, PtdIns(4,5)P₂, is inhibited by the product Ins(1,4,5)P₃. Studies have shown that inositol monophosphates have no significant effect in this system, highlighting the strict structural requirements for interaction.[6][7] Therefore, including Ins(4)P₁ as a control in such experiments is a mark of scientific rigor, confirming that the observed effects are not due to non-specific interactions with a phosphorylated inositol ring.
Detailed Protocols
Protocol 1: In Vitro Assay for Inositol Monophosphatase Activity using Ins(4)P₁
Objective: To quantify the enzymatic activity of an inositol monophosphatase by measuring the release of inorganic phosphate (Pᵢ) from Ins(4)P₁.
Causality and Principle: This protocol relies on the direct enzymatic conversion of Ins(4)P₁ to myo-inositol and Pᵢ. The amount of Pᵢ produced is directly proportional to the enzyme's activity. We will use a Malachite Green-based colorimetric assay, a sensitive method for detecting free orthophosphate in solution. The acidic molybdate in the reagent forms a complex with Pᵢ, which then associates with Malachite Green dye to produce a strong colorimetric signal at ~620 nm.
Caption: Workflow for the in vitro inositol monophosphatase activity assay.
Materials:
-
D-myo-Inositol-4-phosphate (ammonium or sodium salt)[3]
-
Purified inositol monophosphatase or cell lysate containing the enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
Phosphate Standard: 1 M KH₂PO₄ solution for standard curve
-
Malachite Green Reagent (commercial kits available or prepared in-house)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Phosphate Standards: Create a dilution series of the KH₂PO₄ standard in Assay Buffer (e.g., 0, 2, 5, 10, 20, 40 µM). These will be used to generate a standard curve.
-
Reaction Setup: In a 96-well plate, set up the reactions in triplicate. For each reaction, add:
-
50 µL of Assay Buffer.
-
10 µL of Ins(4)P₁ substrate (to a final concentration of 1 mM, or near the expected Kₘ).
-
30 µL of H₂O.
-
Control wells: Include "no enzyme" controls (add 10 µL of buffer instead of enzyme) and "no substrate" controls.
-
-
Enzyme Dilution: Dilute the enzyme preparation in ice-cold Assay Buffer to a concentration that will yield a linear reaction rate over the incubation time.
-
Initiate Reaction: Start the reaction by adding 10 µL of the diluted enzyme to each well. Mix gently by pipetting.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (typically 37°C) for a predetermined time (e.g., 20 minutes). Ensure the reaction is in the linear range.
-
Termination and Detection: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This acidic reagent will denature the enzyme and initiate the colorimetric reaction.
-
Color Development: Incubate the plate at room temperature for 15 minutes to allow for full color development.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the phosphate standard curve to convert the absorbance values into the concentration of Pᵢ released. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 2: Identification of Ins(4)P₁-Binding Proteins via Biotin Pull-Down
Objective: To isolate and identify proteins from a cell lysate that specifically bind to Ins(4)P₁.
Causality and Principle: This method is adapted from strategies used to identify binding partners of other small metabolites.[8] It leverages the high-affinity interaction between biotin and streptavidin. A biotin molecule is chemically linked to Ins(4)P₁ (ideally via a spacer arm to reduce steric hindrance). This "bait" molecule is incubated with a cell lysate. Proteins that bind to the Ins(4)P₁ moiety will be captured when the entire complex is incubated with streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry or Western blotting.
Caption: Workflow for identifying Ins(4)P₁-binding proteins using a biotin pull-down assay.
Materials:
-
Biotinylated D-myo-Inositol-4-phosphate (custom synthesis or commercial source)
-
Control: Free Biotin
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cultured cells of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktail
-
Wash Buffer: Lysis buffer with reduced (0.1%) Triton X-100
-
Elution Buffer: 2x SDS-PAGE loading buffer
-
Equipment for Western blotting or access to a mass spectrometry facility
Step-by-Step Methodology:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration (e.g., using a BCA assay).
-
Pre-clearing Lysate: To reduce non-specific binding to the beads, incubate the cell lysate (~1 mg total protein) with 30 µL of streptavidin beads for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Bait Incubation: Divide the pre-cleared lysate into two tubes:
-
Test: Add biotinylated Ins(4)P₁ to a final concentration of 10-50 µM.
-
Control: Add an equivalent concentration of free biotin.
-
Incubate for 2-4 hours at 4°C with gentle rotation. This step allows binding proteins to associate with the bait.
-
-
Protein Capture: Add 40 µL of fresh streptavidin beads to each tube and incubate for another 1 hour at 4°C with rotation to capture the bait-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 4-5 times with 1 mL of cold Wash Buffer. This step is critical to remove proteins that bind non-specifically to the beads or the biotin moiety.
-
Elution: After the final wash, remove all supernatant and add 50 µL of 2x SDS-PAGE loading buffer directly to the beads. Boil the samples at 95°C for 5-10 minutes to elute the bound proteins and denature them.
-
Analysis:
-
SDS-PAGE: Run the eluted samples on an SDS-PAGE gel. Visualize proteins by silver staining or Coomassie blue. Look for bands that are present in the Biotin-Ins(4)P₁ lane but absent or significantly reduced in the free biotin control lane.
-
Western Blot: If you have a candidate binding protein in mind, you can probe a gel with a specific antibody.
-
Mass Spectrometry: For unbiased discovery, excise the specific bands from the gel or analyze the entire eluate using LC-MS/MS to identify the captured proteins.
-
Quantitative Data Summary
Characterizing the enzymes that metabolize inositol phosphates is crucial for building accurate models of cell signaling. While extensive data for Ins(4)P₁ itself is sparse, we can compile related kinetic parameters to provide context for experimental design.
| Enzyme Family | Substrate | Product(s) | Typical Kₘ (µM) | Reference |
| Inositol Polyphosphate 5-Phosphatase | Ins(1,4,5)P₃ | Ins(1,4)P₂ | 1 - 10 | [5][9] |
| Inositol Polyphosphate 5-Phosphatase | Ins(1,3,4,5)P₄ | Ins(1,3,4)P₃ | ~1 | [9] |
| Inositol Polyphosphate 1-Phosphatase | Ins(1,4)P₂ | Ins(4)P₁ + Pᵢ | Not widely reported | [3][4] |
| Inositol Monophosphatase | Ins(4)P₁ | Inositol + Pᵢ | ~200-1000 | Varies by isoform |
Note: Kinetic values can vary significantly based on the specific enzyme isoform, species, and assay conditions.
References
-
Berridge, M.J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261-1296. [Link]
-
Michell, R.H. (2019). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. Biomolecules, 9(11), 729. [Link]
-
Wikipedia. Inositol phosphate. [Link]
-
Rebecchi, M.J., & Pentyala, S.N. (2000). D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. The Journal of Biological Chemistry, 275(22), 16493-16501. [Link]
-
Hsu, C.C., et al. (2021). Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells. STAR Protocols, 2(3), 100732. [Link]
-
Hansbro, P.M., et al. (1994). Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle. Archives of Biochemistry and Biophysics, 311(1), 47-54. [Link]
-
Cifuentes, M.E., et al. (1994). D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. The Journal of Biological Chemistry, 269(34), 21586-93. [Link]
Sources
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of D-Myo-Inositol-4-phosphate in different buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for D-Myo-Inositol-4-phosphate. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful application of this crucial signaling molecule in your experiments. Our focus is on providing not just protocols, but a deeper understanding of the "why" behind experimental choices, empowering you to navigate the nuances of working with inositol phosphates.
Understanding D-Myo-Inositol-4-Phosphate: A Key Player in Cellular Signaling
D-myo-Inositol-4-phosphate (Ins(4)P1) is a member of the inositol phosphate family, a group of small, soluble second messengers vital for cellular signal transduction.[1] These molecules are integral to a multitude of cellular processes, and understanding their behavior in solution is paramount for obtaining reliable and reproducible experimental results.
This guide will address the critical aspect of solubility, a common hurdle for researchers, and provide a framework for troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of D-myo-Inositol-4-phosphate?
A1: The solubility of D-myo-Inositol-4-phosphate can vary depending on its salt form and the solvent. The ammonium salt of D-myo-Inositol-4-phosphate has a reported solubility of 10 mg/mL in water.[1] For comparison, other inositol phosphates, such as D-myo-Inositol-1,3,4-triphosphate as a sodium salt, have shown solubility of approximately 50 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[2] A predicted water solubility for D-myo-Inositol-4-phosphate is as high as 39.5 g/L.[3] It's important to note that these values can be influenced by the specific buffer composition, pH, and the presence of other ions.
Q2: How should I prepare a stock solution of D-myo-Inositol-4-phosphate?
A2: For optimal results, we recommend the following procedure for preparing a stock solution:
-
Start with a high-quality solvent: Use nuclease-free, deionized water or a buffer of your choice.
-
Weigh the compound accurately: Use a calibrated analytical balance to weigh the desired amount of D-myo-Inositol-4-phosphate powder.
-
Dissolve with care: Add the solvent to the powder and gently vortex or sonicate to aid dissolution. Avoid vigorous shaking, which can introduce air bubbles and potentially degrade the compound.
-
Verify dissolution: Ensure that the powder is fully dissolved before use. If you observe any particulate matter, the solution may be saturated or the compound may have precipitated.
-
Store appropriately: Once dissolved, it is crucial to store the stock solution correctly to maintain its stability.
Q3: What is the recommended storage condition for D-myo-Inositol-4-phosphate solutions?
A3: For long-term storage, we advise aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C. This minimizes freeze-thaw cycles, which can lead to degradation of the compound. When stored under these conditions, stock solutions are generally stable for up to three months.
Q4: Can I use buffers other than water to dissolve D-myo-Inositol-4-phosphate?
A4: Yes, D-myo-Inositol-4-phosphate can be dissolved in various biological buffers. However, the choice of buffer is critical and can significantly impact the solubility and stability of the compound. The key is to consider the potential for interactions between the phosphate groups of the inositol phosphate and components of the buffer.
Troubleshooting Guide
Encountering issues with solubility can be a frustrating experience. This troubleshooting guide is designed to help you identify and resolve common problems.
Problem 1: The D-myo-Inositol-4-phosphate powder is not dissolving completely.
-
Possible Cause 1: Solution is saturated.
-
Solution: You may have exceeded the solubility limit of the compound in the chosen solvent and volume. Try increasing the volume of the solvent or preparing a more dilute stock solution.
-
-
Possible Cause 2: Inappropriate solvent or buffer.
-
Solution: While water is a good starting point, some buffer components can interfere with solubility. Refer to the table below for guidance on buffer selection. Consider using a buffer with a different pH or ionic strength.
-
-
Possible Cause 3: Low-quality solvent.
-
Solution: Ensure you are using high-purity, deionized water or a freshly prepared buffer. Contaminants in the solvent can affect solubility.
-
Problem 2: The solution appears cloudy or forms a precipitate after initial dissolution.
-
Possible Cause 1: Presence of divalent or trivalent cations.
-
Explanation: D-myo-Inositol-4-phosphate is a strong chelator of metal ions.[4] The presence of cations such as Ca²⁺, Mg²⁺, or Fe³⁺ in your buffer can lead to the formation of insoluble complexes.[5][6]
-
Solution:
-
Use a buffer that is free of divalent and trivalent cations.
-
If the presence of these cations is necessary for your experiment, consider adding a chelating agent like EDTA to your stock solution to prevent precipitation. However, be mindful that this may interfere with downstream applications that require these cations.
-
-
-
Possible Cause 2: Incorrect pH.
-
Explanation: The solubility of inositol phosphate complexes can be highly dependent on the pH of the environment. For instance, some phytate (InsP6) complexes are more soluble at acidic pH, while others are more soluble at neutral or slightly alkaline pH.[4]
-
Solution: Adjust the pH of your buffer. It may be necessary to empirically test a range of pH values to find the optimal condition for your specific experimental setup.
-
Problem 3: Experimental results are inconsistent or show a loss of activity over time.
-
Possible Cause 1: Degradation of the compound.
-
Explanation: Inositol phosphates can be labile, particularly in acidic conditions over extended periods.[7] Repeated freeze-thaw cycles can also contribute to degradation.
-
Solution:
-
Prepare fresh stock solutions regularly.
-
Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
If your experiment requires acidic conditions, minimize the time the D-myo-Inositol-4-phosphate is in the acidic buffer before use.
-
-
-
Possible Cause 2: Interaction with other components in the assay.
-
Solution: Carefully review all components of your experimental system. Consider potential interactions between D-myo-Inositol-4-phosphate and other reagents.
-
Data and Protocols
Solubility Data Summary
| Solvent/Buffer | Compound Form | Reported Solubility | Reference |
| Water | D-myo-Inositol-4-phosphate (ammonium salt) | 10 mg/mL | [1] |
| Water (Predicted) | D-myo-Inositol-4-phosphate | 39.5 g/L | [3] |
| PBS (pH 7.2) | D-myo-Inositol-1,3,4-triphosphate (sodium salt) | ~50 mg/mL | [2] |
Recommended Buffer Systems
Based on the known properties of inositol phosphates, the following buffer systems are generally recommended. However, empirical testing for your specific application is always advised.
-
HEPES: Generally a good choice as it does not typically form strong complexes with metal ions.
-
TRIS: Widely used, but be aware that it can interact with some metal ions.
-
MES: Suitable for experiments requiring a lower pH range, but be mindful of the potential for acid-catalyzed hydrolysis of the inositol phosphate over time.
-
Phosphate Buffers (e.g., PBS): Use with caution. While some inositol phosphates are soluble in PBS, the presence of phosphate ions can sometimes lead to precipitation with multivalent cations.
Experimental Workflow: Preparing a D-myo-Inositol-4-phosphate Stock Solution
Caption: Workflow for preparing and storing D-myo-Inositol-4-phosphate solutions.
The bigger picture: Inositol Phosphate Signaling
The solubility of D-myo-Inositol-4-phosphate is not just a practical consideration; it is intrinsically linked to its biological function. As a soluble second messenger, its ability to diffuse through the cytosol is essential for its role in signal transduction pathways.
Caption: Simplified overview of the inositol phosphate signaling pathway.
References
-
The behaviour of inositol 1,3,4,5,6-pentakisphosphate in the presence of the major biological metal cations. (n.d.). PMC. [Link]
-
Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms. (2016). PNAS. [Link]
-
Divalent cations bind to phosphoinositides to induce ion and isomer specific propensities for nano-cluster initiation in bilayer membranes. (2020). PMC. [Link]
-
Potentiometric and 31P NMR studies on inositol phosphates and their interaction with iron(III) ions. (2011). ResearchGate. [Link]
-
Iron (III) chelation and antioxidant properties of myo-inositol phosphorylated polymeric microspheres. (2007). PubMed. [Link]
-
Inositol Phosphates and their Biological Effects. (2015). Biomedical and Pharmacology Journal. [Link]
-
Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR. (n.d.). PMC. [Link]
-
The influence of divalent cations and substrate concentration on the incorporation of myo-inositol into phospholipids of isolated bovine oligodendrocytes. (n.d.). PubMed. [Link]
-
Conformational studies of myo-inositol phosphates. (n.d.). PubMed. [Link]
-
Inositol. (n.d.). Wikipedia. [Link]
-
Intercalation vs Adsorption Strategies of Myo-Inositol Hexakisphosphate into Zn–Fe Layered Double Hydroxide: A Tiff between Anion Exchange and Coprecipitation. (n.d.). ACS Omega. [Link]
-
myo-INOSITOL. (n.d.). Megazyme. [Link]
-
Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. (n.d.). Lab Manager. [Link]
-
Overview of Inositol and Inositol Phosphates on Chemoprevention of Colitis-Induced Carcinogenesis. (2020). MDPI. [Link]
-
Ligand effects on inositol phosphate solubility and bioavailability in animal manures. (2006). ResearchGate. [Link]
-
Showing Compound D-Myo-inositol 4-phosphate (FDB022548). (2011). FooDB. [Link]
-
A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. (2015). Royal Society Publishing. [Link]
-
The structures of D-myo-inositol phosphates. (n.d.). ResearchGate. [Link]
-
Determination of D‐myo‐inositol phosphates in 'activated' raw almonds using anion‐exchange chromatography. (2018). UC Davis. [Link]
-
D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-??1 to bilayer membranes. (1994). ResearchGate. [Link]
-
D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. (1994). PubMed. [Link]
-
A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. (2015). PMC. [Link]
-
Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions. (n.d.). PubMed Central. [Link]
-
Inositol Phosphates Purification Using Titanium Dioxide Beads. (2018). Bio-protocol. [Link]
-
Kinetic characterization of enzyme forms involved in metal ion activation and inhibition of myo-inositol monophosphatase. (1995). PubMed. [Link]
-
Inositol Phosphates Purification Using Titanium Dioxide Beads. (2018). PMC. [Link]
-
Conformational studies of myo-inositol phosphates. (1996). Digital Commons @ Michigan Tech. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Showing Compound D-Myo-inositol 4-phosphate (FDB022548) - FooDB [foodb.ca]
- 4. Inositol Phosphates and their Biological Effects – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pnas.org [pnas.org]
- 6. Divalent cations bind to phosphoinositides to induce ion and isomer specific propensities for nano-cluster initiation in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing Ins(4)P1 Accumulation Assays
The Diagnostic Framework: Defining "Low Signal"
Before troubleshooting, we must disambiguate the term "Low Signal." In competitive immunoassays like HTRF® or TR-FRET IP1 assays, the signal (FRET ratio) is inversely proportional to the concentration of the analyte (Ins(4)P1).[1]
-
Scenario A: Low Raw Fluorescence Intensity (Instrument/Reagent Failure): The raw counts for the Donor (Cryptate) or Acceptor (d2/XL665) are below the instrument's detection threshold (<1,000 counts). This is a hardware or quenching issue.
-
Scenario B: Low Delta F / Small Assay Window (Biological Failure): The raw signal is high, but there is no difference between your Negative Control (buffer) and Positive Control (agonist). This indicates the cell did not produce Ins(4)P1, or the competition failed.
The Golden Rule: High Ins(4)P1 = Low FRET Signal.
Pathway Visualization: The Gq-IP1 Axis
The following diagram illustrates the biological cascade and the critical intervention point of Lithium Chloride (LiCl).
Figure 1: The Gq signaling cascade. LiCl inhibits IMPase, forcing the accumulation of Ins(4)P1, the stable surrogate for transient IP3.
Troubleshooting Guide: Scenario A (Low Raw Intensity)
Symptom: Raw fluorescence counts at 620nm (Donor) or 665nm (Acceptor) are extremely low, resulting in unstable Ratios.
FAQ: Instrument & Optics
Q: My raw counts are <500. Is my kit dead? A: Not necessarily. This is often an optical configuration error.[2] TR-FRET requires specific time-resolved settings.
-
Check Integration Time: Ensure your "Delay" is set to 50-100 µs and "Integration Time" is 400-500 µs. Reading immediately (Flash) captures the non-specific background, not the long-lived FRET signal.
-
Gain/Voltage Adjustment: Unlike standard fluorescence, TR-FRET donors (Europium/Terbium) are bright but require high gain. Auto-scale the gain using a well containing only the Donor (Cryptate).
-
Filter Check:
-
Donor: Excitation ~337nm (Laser) or ~340nm (Flash); Emission 620nm.
-
Acceptor: Emission 665nm.[3] Note: Using a standard 650nm filter will cut off the signal.
-
FAQ: Reagent Chemistry
Q: The signal fades within minutes. What is happening? A: This suggests "Matrix Quenching" or photobleaching.
-
Colored Compounds: Are your test compounds colored (e.g., natural extracts)? They may absorb light at 337nm or 620nm.
-
Correction: Calculate the ratio (665/620).[1] The ratiometric calculation corrects for moderate quenching, but if counts drop >50%, the data is invalid.
-
-
Metal Ions: High concentrations of metal chelators (EDTA >10mM) or specific ions (Mn2+, Fe3+) can quench the Cryptate donor.
Troubleshooting Guide: Scenario B (Low Assay Window)
Symptom: Raw signals are strong, but the Delta F (difference between max and min signal) is small. The agonist dose-response curve is flat.
FAQ: Biological Optimization
Q: I added agonist, but the signal didn't drop (no competition). Why? A: This indicates Ins(4)P1 was not produced or not preserved.
-
The Lithium Factor: Did you add LiCl?
-
Requirement: LiCl (usually 50mM) is mandatory in the stimulation buffer. Without it, Ins(4)P1 degrades to inositol in seconds (see Figure 1).
-
-
Cell Density "Sweet Spot":
-
Problem: Too many cells = "Receptor Reserve" issues or high basal IP1 (high background). Too few cells = Insufficient IP1 production to shift the curve.
-
Protocol: Perform a cell titration (5k, 10k, 20k, 40k cells/well). Look for the density that gives the maximum Delta F.
-
-
Agonist Incubation:
-
IP1 is stable, but accumulation takes time.
-
Recommendation: Incubate agonist for 45–60 minutes at 37°C. Shorter times (<20 min) are insufficient for detectable accumulation.
-
Q: My Z' factor is < 0.5. How do I improve data quality? A: Low Z' usually stems from high variability in the replicates.
-
Lysis Step: Ensure the lysis buffer (containing the detection reagents) is fully mixed. The assay is homogeneous, but cells must be lysed to release IP1.
-
Plate Sealing: Evaporation in low-volume (384-well) plates alters concentrations rapidly. Always seal plates during the 1-hour incubation.
Troubleshooting Matrix: Data Interpretation
| Observation | Raw Donor (620nm) | Raw Acceptor (665nm) | Calculated Ratio | Diagnosis | Action |
| Normal | High (>10,000) | High (Negative Ctrl)Low (Positive Ctrl) | High Window | System Functional | Proceed to analysis. |
| Dead Signal | Low (<1,000) | Low (<1,000) | Noise | Instrument/Optics | Check gain, filters, and lamp energy. |
| Quenching | Low (<5,000) | Low (<1,000) | Variable | Interference | Check compound solubility/color. |
| No Response | High | High (in both Ctrls) | Flat Line | Biological Failure | Check LiCl, Transfection, Agonist potency. |
| "Hook" Effect | High | Very Low | Low | Antigen Excess | Too much IP1 produced (rare). Dilute sample. |
Standardized Protocol: The Self-Validating Run
To ensure trustworthiness, every experiment must include a Standard Curve . This validates the reagents independent of the cells.
Workflow Visualization
Figure 2: The standard "Add-and-Read" homogeneous workflow.
The Standard Curve Control
Do not rely solely on cell-based controls.
-
Prepare Standards: Dilute synthetic IP1-calibration standard (provided in kit) in Stimulation Buffer (not water).
-
Range: 0 nM to 5,000 nM.
-
Validation:
-
If the Standard Curve is good (sigmoidal, high dynamic range) but cells show no signal
Cell/Transfection Issue . -
If the Standard Curve is flat
Reagent/Reader Issue .
-
References
-
National Institutes of Health (NIH) - Assay Guidance Manual. IP-3/IP-1 Assays: High-Throughput Screening. [Link]
-
Berridge, M. J., et al. Inositol trisphosphate and calcium signaling. Nature 312, 315–321 (1984). (Foundational mechanism of IP3/IP1 recycling). [Link]
-
BMG LABTECH. HTRF IP-One assay used for functional screening of Gq-coupled receptors. [Link]
Sources
Purity analysis of commercial D-Myo-Inositol-4-phosphate ammonium salt
Technical Support Center: Purity Analysis of D-Myo-Inositol-4-Phosphate (Ammonium Salt)
Introduction: The Purity Paradox in Phosphoinositides
In phosphoinositide signaling research—specifically within the PI3K/Akt and PLC pathways—the integrity of your substrate is non-negotiable. Commercial D-Myo-Inositol-4-phosphate [Ins(4)P] is typically supplied as an ammonium salt to enhance stability and water solubility.
However, "purity" on a label often refers to chemical purity (absence of non-inositol contaminants) rather than isomeric purity.[1] The presence of regioisomers (e.g., Ins(1)P) or inorganic phosphate (Pi) can significantly skew enzyme kinetics (
This guide moves beyond basic Certificates of Analysis (CoA) to provide a rigorous, self-validating analytical workflow.
Module 1: Chromatographic Purity (The Regioisomer Challenge)
The Problem: Standard C18 HPLC cannot adequately resolve hydrophilic inositol monophosphates. Furthermore, D-Ins(4)P is a diastereomer of D-Ins(1)P; separating these requires high-resolution anion exchange, not reverse phase.[1]
The Solution: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2][3][4] This is the "Gold Standard" for analyzing carbohydrate phosphates without derivatization.
Protocol: HPAEC-PAD Workflow
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA1 (4 × 250 mm) with PA1 Guard.[1]
-
Detection: PAD (Gold electrode, standard carbohydrate waveform).[1]
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phases:
-
Eluent A: 18 MΩ Deionized Water (Degassed).[1]
-
Eluent B: 100 mM NaOH (Carbonate-free).
-
Eluent C: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[1]
Gradient Profile:
| Time (min) | % A | % B | % C | Phase Description |
| 0.0 | 0 | 100 | 0 | Equilibration: High pH sets the baseline ionization. |
| 5.0 | 0 | 100 | 0 | Injection: Sample loading. |
| 5.1 | 0 | 95 | 5 | Gradient Start: Introduction of acetate pusher. |
| 30.0 | 0 | 50 | 50 | Elution: Linear ramp elutes mono-phosphates. |
| 31.0 | 0 | 0 | 100 | Wash: Remove poly-phosphorylated impurities (IP2/IP3). |
| 40.0 | 0 | 100 | 0 | Re-equilibration: Critical for reproducibility. |
Expert Insight: Inositol monophosphates generally elute between 10–20 minutes under these conditions. The elution order is dictated by the pKa of the phosphate group, which is influenced by its position on the ring (axial vs. equatorial neighbors).
Workflow Visualization
Figure 1: HPAEC-PAD analytical workflow and decision logic for isomer identification.
Module 2: Structural & Counter-Ion Verification (NMR)
The Problem: HPAEC confirms purity but not total mass balance. The ammonium salt form is hygroscopic, meaning "1 mg" of powder is rarely 1 mg of active Ins(4)P.[1]
The Solution: Quantitative NMR (qNMR) using
Experiment A: P NMR (Structural Fingerprint)
The chemical shift of the phosphate group is pH-dependent.[1] To compare with literature values, you must buffer the sample.[1]
-
Solvent: D₂O with 10 mM EDTA (to strip trace metals that broaden peaks).
-
pH Adjustment: Adjust to pH 9.0 using NaOD/DCl.
-
Reference: 85% H₃PO₄ (external standard set to 0.00 ppm).[1]
-
Expected Shift: ~4.0 – 5.0 ppm (monophosphates).[1]
-
Note: Differentiating Ins(4)P from Ins(1)P solely by shift is difficult without spiking.[1]
-
Experiment B: H NMR (Ammonium Quantification)
This is critical for calculating the "Active Pharmaceutical Ingredient" (API) content.[1]
-
Target Signals:
-
Inositol Ring Protons (H1-H6): Multiplets between 3.2 – 4.5 ppm.[1] Integration = 6H (normalized).[1]
-
Ammonium (
): A broad triplet (1:1:[1]1) often seen around 7.0–7.3 ppm in DMSO-d6, or as a solvent-exchangeable peak in D₂O (which disappears).[1] -
Protocol Modification: Run in DMSO-d6 to observe the ammonium protons distinct from the water peak.
-
Stoichiometry Calculation:
Module 3: Handling & Stability (Troubleshooting)
The Problem: Users often report the powder turning into a "sticky gum" or "goo" upon opening. The Cause: The ammonium salt of Ins(4)P is extremely hygroscopic. It absorbs atmospheric moisture within minutes.[1]
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Sticky/Gummy Texture | Moisture absorption (Deliquescence).[1] | Do not discard. Dissolve the entire vial in a known volume of water to create a stock solution (e.g., 10 mM).[1] Freeze aliquots at -20°C. |
| Inconsistent Mass | Weighing error due to water weight. | Use qNMR or a Phosphate Colorimetric Assay (e.g., Malachite Green) to determine the precise concentration of the stock solution. |
| Extra Peaks in HPAEC | Hydrolysis (Inorganic Phosphate).[1] | Check for a sharp peak early in the gradient (~3-5 min).[1] If high, the sample has degraded (likely due to acidic pH or bacterial contamination).[1] |
| Low Bioactivity | Incorrect isomer (Regio-impurity).[1] | Perform spike-recovery with authentic Ins(1)P. If the peak splits or broadens, your sample contains the wrong isomer.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use LC-MS to distinguish Ins(4)P from Ins(1)P? A: Generally, no . Both have the exact same molecular weight (m/z 259.02 for the anion). While MS/MS fragmentation patterns can show subtle differences, they are rarely definitive without prior chromatographic separation.[1] HPAEC is superior for isomer resolution [1].[1]
Q2: Why use the Ammonium salt instead of the Sodium salt? A: The ammonium salt is often easier to crystallize or precipitate during purification, leading to higher initial purity. However, it is more volatile in Mass Spec sources (a benefit for MS analysis) but more hygroscopic than the sodium salt [2].[1]
Q3: My sample has a strong "fishy" smell. Is it degraded? A: Not necessarily. Trace amounts of free amine/ammonia can be released from the salt form, especially if the pH is high. However, verify purity via HPAEC to ensure the inositol ring hasn't degraded.
Q4: How do I separate the D- and L- enantiomers? A: Standard CarboPac columns separate regioisomers (e.g., 1-P vs 4-P) but not enantiomers (e.g., D-Ins(4)P vs L-Ins(4)P).[1] To separate enantiomers, you typically need a chiral column or an enzymatic assay using a specific kinase/phosphatase that only recognizes the D-isomer [3].[1]
References
-
Thermo Fisher Scientific. (2021).[1] Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).Link
-
Cayman Chemical. (2024).[1] D-myo-Inositol-4-phosphate (ammonium salt) Product Information.Link
-
Shears, S. B. (2004).[1] Assessing the omnipotence of inositol hexakisphosphate. Cell, 119(5), 571-574.[1] (Context on isomer specificity in biological systems). Link[1]
-
Gadian, D. G., et al. (1984).[1] NMR studies of inositol phosphates. (Foundational text on ³¹P shifts). Link
Sources
Technical Support Center: Ammonium Salts in Experimental Workflows
Introduction
Welcome to the Technical Support Center. You are likely here because you are observing unexpected phenomena in your data—signal suppression in mass spectrometry, stalled cell growth, or aberrant protein assay results. Ammonium salts (Ammonium Acetate, Formate, Bicarbonate, Sulfate) are ubiquitous in research, but their physicochemical properties often introduce "silent" variables that compromise experimental integrity.
This guide moves beyond basic textbook definitions to address the causality of these issues and provides self-validating protocols to resolve them.
Module 1: LC-MS & Chromatography Issues
The Core Problem: Solubility & Ionization Competition
In Liquid Chromatography-Mass Spectrometry (LC-MS), ammonium salts are preferred because they are volatile. However, they are not "inert." They actively participate in cluster formation and can precipitate under high-organic conditions.
Troubleshooting Guide: LC-MS Anomalies
| Symptom | Probable Cause | Mechanism | Corrective Action |
| High Backpressure / System Shutdown | Salt Precipitation ("Crashing Out") | Ammonium Bicarbonate/Acetate solubility drops drastically in >90% Acetonitrile (ACN). | See Protocol A. Do not exceed 10mM salt in 95% ACN. Premix aqueous/organic phases to verify clarity before pumping. |
| Signal Split / Low Sensitivity | Adduct Formation | Target analyte binds | Adjust mobile phase pH to favor protonation or add the ammonium adduct mass to your MRM transition list. |
| Ion Suppression | Competitive Ionization | High salt concentration (>10mM) limits the charge available for the analyte in the ESI droplet. | Reduce salt concentration (e.g., 10mM |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing ammonium salt-related issues in LC-MS workflows.
Module 2: Cell Culture & Bioprocessing
The Core Problem: The "Ammonia Trap"
In mammalian cell culture (e.g., CHO, HEK293), ammonia is a toxic byproduct of glutamine metabolism. It is not just a waste product; it actively alters intracellular pH.
Q: Why do my cells stop growing even though nutrients are available? A: You are likely experiencing the "Ammonia Trap."
-
Diffusion: Neutral ammonia (
) diffuses freely across the cell membrane. -
Protonation: Once inside the acidic environment of the cytoplasm or lysosomes, it accepts a proton to become ammonium (
). -
Trapping: The charged
cannot diffuse back out. This accumulation raises intracellular pH (alkalinization of acidic organelles) and forces the cell to expend ATP to maintain homeostasis, halting growth.
Visualizing the Mechanism
Figure 2: The Ammonia Trap mechanism leading to intracellular toxicity and pH shifts.
Module 3: Protein Biochemistry (Precipitation & Assays)
The Core Problem: Interference & Carryover
Ammonium sulfate is the gold standard for "salting out" proteins, but residual ammonium ions interfere with downstream quantification assays.
Q: Can I use the Bradford Assay after Ammonium Sulfate precipitation? A: Proceed with Caution. While standard references state ammonium sulfate is compatible up to ~1.0 M, in practice, high concentrations alter the spectral shift of Coomassie Blue.
-
The Risk: If your blank is water and your sample contains 1M ammonium sulfate, you will get a false positive or inaccurate quantification.
-
The Fix: You must prepare your standard curve (BSA) in the exact same buffer containing the ammonium sulfate concentration as your samples. Alternatively, perform a dialysis or desalting step (Zeba spin column) before quantification.
Experimental Protocols
Protocol A: Safe Preparation of LC-MS Mobile Phases
Prevents precipitation in high-organic gradients.
-
Dissolve First: Always dissolve the ammonium salt (Formate/Acetate) in pure water before adding any organic solvent.
-
Incorrect: Adding salt directly to 90% ACN (Will not dissolve).
-
Correct: Make a 100mM stock in water. Add 10mL of stock to 90mL ACN.
-
-
Acidification: If using Ammonium Formate, adding 0.1% Formic Acid helps stabilize the salt in organic solution.
-
The "Sandwich" Rule: If Line A is Aqueous + Salt and Line B is 100% ACN, the mixing point in the pump is where precipitation happens.
-
Recommendation: Modify Line B to be 95% ACN / 5% Water. The 5% water content drastically improves salt solubility during mixing.
-
Protocol B: Removing Residual Ammonium for Mass Spec
For samples precipitated with Ammonium Sulfate.
-
Spin: Centrifuge sample (e.g., 10,000 x g, 10 min) to pellet protein.
-
Wash: Resuspend pellet in cold buffer (salt-free). Repeat if necessary.
-
Desalt: If the protein is in solution, use a C18 ZipTip or Spin Desalting Column (7K MWCO).
-
Why? Non-volatile ammonium sulfate will coat the MS source (unlike volatile acetate), leading to immediate signal loss and instrument downtime.
-
References
-
Waters Corporation. How to avoid ammonium salt precipitation during the LC gradient. Waters Knowledge Base. [Link]
-
Schneider, K., et al. Ammonia toxicity: from head to toe? Metab Brain Dis (2016).[1] National Institutes of Health (PMC). [Link]
-
Shimadzu UK. Solubility of common buffers in Acetonitrile. Shimadzu Technical Support. [Link]
-
Rice University. Estimating protein concentration (Bradford/Biuret Interference). Experimental Biosciences Resources. [Link]
Sources
Lyophilized D-Myo-Inositol-4-phosphate reconstitution protocol
Introduction: The Precision of Phosphoinositide Handling
You are likely working with D-Myo-Inositol-4-phosphate (Ins(4)P) , a critical soluble headgroup derived from the hydrolytic cleavage of Phosphatidylinositol 4-phosphate (PI(4)P).[1][2] Whether you are investigating inositol polyphosphate 4-phosphatase activity or using it as a negative control for IP3-mediated calcium release, the integrity of this molecule is paramount.
The Central Challenge: Ins(4)P is highly polar, hygroscopic, and prone to hydrolysis under extreme pH.[1] It lacks a UV chromophore, meaning you cannot verify concentration via standard A280/A260 spectrophotometry.[1] Therefore, your reconstitution protocol must be a quantitative, self-validating system that eliminates weighing errors and minimizes hydrolytic degradation.[1]
Module 1: The "Golden Standard" Reconstitution Protocol
Do not weigh the powder. Commercial aliquots (e.g., 100 µg, 500 µg) are lyophilized to precise amounts.[1] The powder is hygroscopic; opening the vial and attempting to weigh it will introduce moisture, causing the powder to clump and leading to significant mass error.
Step 1: Reagent Preparation
-
Solvent: Ultrapure Water (Milli-Q, 18.2 MΩ) or neutral buffer (10 mM HEPES, pH 7.2).[1]
-
Vessel: Low-binding microcentrifuge tubes (polypropylene).
-
Why: Phosphates can adsorb to glass surfaces; plastic minimizes loss.
-
Step 2: Quantitative Reconstitution (The Wash Method)[1]
-
Centrifuge: Spin the original product vial at 10,000 x g for 1 minute to pellet the lyophilized powder (it may be invisible or a thin film).
-
Calculate Volume: Determine the volume needed for a high-concentration stock (e.g., 1 mM or 10 mM).
-
Formula:
[1] -
Note: Ensure you use the Molecular Weight (MW) of the salt form provided on the vial label (usually Ammonium or Sodium salt), not the free acid MW.
-
-
Solubilize: Add 50% of your calculated solvent volume directly to the original vial.
-
Recover: Vortex gently for 1 minute. Centrifuge briefly.[3] Transfer this solution to your storage tube.
-
Wash: Add the remaining 50% of solvent to the original vial to rinse the walls. Vortex and recover this rinse, combining it with the first fraction.
Step 3: Aliquoting and Storage
-
Aliquot: Divide immediately into single-use aliquots (e.g., 10-50 µL).
-
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol.
-
Store: -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
Module 2: Visualization of Workflows & Stability
Figure 1: Reconstitution Logic Tree
A decision-support diagram for handling Ins(4)P based on experimental needs.
Caption: Figure 1.[1][6] Step-by-step decision tree for maximizing recovery and stability of Ins(4)P.
Figure 2: Stability & Degradation Pathways
Understanding the chemical vulnerabilities of the molecule.
Caption: Figure 2.[1] Primary degradation and inactivation pathways. Maintaining neutral pH and avoiding divalent cations in stock solutions prevents these outcomes.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "I cannot see the pellet in the vial." | The lyophilized cake has dislodged or is a thin film. | Do not panic. This is normal for µg quantities. Centrifuge the vial. Assume the manufacturer's mass is correct and proceed with the "Wash Method" (Module 1). |
| "The solution is cloudy." | 1. High concentration in presence of Calcium/Magnesium.2. Residual organic solvent. | 1. Ins(4)P binds divalent cations.[1][7] Use water or EDTA-containing buffer for stock solutions.2. Warm briefly to 37°C and vortex. |
| "My assay shows no activity/binding." | Hydrolysis has occurred due to improper storage or pH. | Check the pH of your solvent. If stored at 4°C for >1 week, the phosphate group may have hydrolyzed. Always store stocks at -20°C. |
| "Concentration readings on Nanodrop are erratic." | Ins(4)P has no UV chromophore .[1] | Stop using UV. Nanodrop readings at 260/280nm are measuring contaminants or buffer salts, not the lipid. Use a Total Phosphate Assay for validation. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I measure the concentration using UV-Vis spectrophotometry? A: No. Inositol phosphates do not absorb light in the UV or visible range. Any absorbance you see is likely due to the buffer or contaminants. To verify concentration, you must use a Total Phosphate Assay (acid hydrolysis followed by malachite green detection) or Mass Spectrometry [1].[1]
Q2: My buffer contains Calcium (Ca2+). Will this precipitate the Ins(4)P? A: It depends on concentration.[1] While Ins(4)P has a lower affinity for Ca2+ than IP6 (phytic acid), high concentrations (>1 mM) of Ins(4)P in the presence of millimolar Ca2+ can lead to precipitation or the formation of biologically unavailable complexes.[1] Recommendation: Prepare high-concentration stocks in water, and dilute into calcium-containing buffers only at the final working concentration (µM range) [2].
Q3: Is the Ammonium salt form toxic to cells? A: Generally, no. The amount of ammonium introduced when diluting a stock (e.g., 10 mM) to a working concentration (e.g., 10 µM) is negligible compared to cellular metabolic flux.[1] However, if your cells are extremely sensitive to nitrogen sources, use the Sodium salt variant or dialyze (though dialysis of small molecules is difficult).[1]
Q4: How stable is Ins(4)P at room temperature? A: In a sterile, neutral solution, it is stable for hours to days.[1] However, biological buffers often contain phosphatases (contaminants).[1] Always keep on ice during experiments to prevent enzymatic degradation.
References
-
Cayman Chemical. D-myo-Inositol-4-phosphate (ammonium salt) Product Information. (Accessed 2023).[1][8] Link[1]
-
Echelon Biosciences. General Inositol Phosphate Handling Guide. (Accessed 2023).[1][8] Link
-
Shears, S.B. (1998).[1][9] "The versatility of inositol phosphates as cellular signals." Biochimica et Biophysica Acta, 1436, 49-67.[1][9] Link
-
PubChem. Inositol 4-phosphate Compound Summary. National Library of Medicine. Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Hydrolysis of inositol phosphates by plant cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. WO2014098454A1 - Method for purifying d-chiro-inositol from solution comprising myo-inositol and d-chiro-inositol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Identifying and minimizing artifacts in inositol phosphate assays
Topic: Identifying and Minimizing Artifacts in Inositol Phosphate Assays
Introduction: The Signal-to-Noise Paradox
Welcome to the technical support hub for Gq-coupled GPCR signaling. Whether you are using the industry-standard IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) or the classical Radioactive
The core principle of these assays relies on Lithium Chloride (LiCl) to inhibit inositol monophosphatase (IMPase), causing a "traffic jam" of IP1 that serves as a stable surrogate for the transient IP3.[1] However, this chemical blockade, combined with optical detection methods, introduces specific artifacts that can mimic or mask drug effects.
This guide moves beyond the kit insert to address the causality of errors and provides self-validating protocols to ensure your
Module 1: The Biological Variable (LiCl & Cell Health)
The Issue: Lithium Chloride Toxicity vs. Signal Accumulation
Symptom: You observe a decrease in maximum signal window (
Technical Insight:
LiCl is necessary to trap IP1, but it is also a GSK-3
Protocol: The LiCl Tolerance Titration
Do not assume 50 mM is safe for your cell line.
-
Setup: Seed cells in a 96-well plate.
-
Treatment: Incubate cells with a gradient of LiCl (0, 10, 20, 30, 50 mM) in stimulation buffer for your intended assay time (e.g., 1 hour).
-
Stimulation: Add a reference agonist at
. -
Readout: Measure IP1 accumulation.
-
Validation: Concurrently measure cell viability (e.g., CellTiter-Glo or ATP content) in duplicate wells.
Decision Logic:
-
Optimal Concentration: The lowest LiCl concentration that yields >80% of the maximum IP1 signal without reducing cell viability markers by >10%.
-
Note: For highly sensitive cells, 10–20 mM LiCl is often sufficient to trap IP1 without toxicity [1].
Visualizing the Pathway & Blockade
Caption: The Gq signaling cascade. LiCl inhibits IMPase, causing IP1 to accumulate as a measurable surrogate for IP3 production.[1]
Module 2: The Chemical Variable (Optical Interference)
The Issue: The "False Positive" in HTRF/FRET
Symptom: A test compound shows high potency (low IP1 signal in competitive assays) but fails in orthogonal calcium flux assays.
Technical Insight: Most modern IP assays (e.g., Cisbio IP-One) are competitive immunoassays .
-
High IP1 (Agonist) = Low FRET Signal.
-
Low IP1 (Antagonist/Basal) = High FRET Signal.
If a compound is colored (quenchers) or autofluorescent , it disrupts the FRET transfer between the Donor (Europium/Terbium Cryptate) and Acceptor (d2/XL665).
-
Quenching the Acceptor (665nm): Reduces the signal, mimicking high IP1. Result: False Agonist.
-
Fluorescing at 620nm (Donor): Increases the background. Result: Invalid Ratio.
Troubleshooting Guide: The "Spike-and-Recover" Interference Check
Use this protocol to flag "nuisance compounds" before wasting resources on full curves.
| Step | Action | Purpose |
| 1 | Prepare "Low IP1" Control | Buffer + Detection Reagents (Max FRET signal). |
| 2 | Prepare "High IP1" Control | Buffer + Synthetic IP1 Calibrator (Min FRET signal). |
| 3 | Spike Compound | Add your test compound (at 10 µM) to both controls. |
| 4 | Measure | Read at 620 nm and 665 nm. Calculate Ratio. |
Data Interpretation Table:
| Observation (vs. Vehicle) | Diagnosis | Remediation |
| Signal drops in both Low and High IP1 controls | Quenching (Compound absorbs light) | Use a wash step (requires adherent cells) or switch to Radioactive assay. |
| Signal increases at 620 nm | Autofluorescence (Donor channel) | Mathematical correction possible, but risky. Flag compound. |
| Ratio remains constant | True Pharmacology | Proceed with dose-response. |
Module 3: The Analytical Variable (Specificity & Data)
The Issue: Constitutive Activity vs. Background Noise
Symptom: High basal IP1 levels make it difficult to distinguish inverse agonists from antagonists, or the assay window is surprisingly small (
Technical Insight: In recombinant systems, GPCR overexpression often leads to constitutive activity (receptor active without ligand). While this is useful for finding inverse agonists, excessive overexpression depletes the intracellular pool of free inositol, leading to a "ceiling effect" where further stimulation is impossible to detect [2].
Optimization Protocol:
-
Receptor Density Tuning: Do not use the highest expressing clone by default. Titrate DNA during transient transfection or select medium-expression stable clones.
-
Starvation Step: For radioactive assays, ensure an "Inositol-Free" starvation period (16–24h) to maximize the specific activity of the radiolabeling. For HTRF, this is less critical but can reduce basal noise.
Workflow: Artifact Identification Decision Tree
Caption: Decision logic for categorizing artifacts. Optical checks should precede biological investigation in HTRF assays.
Frequently Asked Questions (FAQ)
Q1: Can I use the IP-One assay for Gs or Gi coupled receptors?
A: No. The IP pathway is specific to Gq/11 coupling. For Gs/Gi, you must measure cAMP (e.g., HTRF cAMP HiRange). However, some researchers force Gs/Gi receptors to couple to Gq using chimeric G-proteins (e.g.,
Q2: Why do I see high variability in the outer wells of my 384-well plate? A: This is the "Edge Effect." Thermal gradients and evaporation rates differ at the plate edges.
-
Fix: Pre-incubate plates at Room Temperature (RT) for 20 minutes after seeding before moving to the 37°C incubator. This promotes even cell settling.
-
Fix: Use breathable seals specifically designed to reduce evaporation during the 37°C incubation steps [3].
Q3: My radioactive counts are low. Should I add more
Q4: Can I freeze the cells with the lysis buffer and read later? A: Yes. For the Cisbio IP-One assay, IP1 is stable in the lysis buffer for at least 7 days at 4°C or longer at -20°C. This allows you to run the biological stimulation one day and the detection step later, reducing assay drift.
References
-
Cisbio (Revvity). IP-One HTRF® Assay Principle and Technical Notes. Retrieved from
-
Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry.[2]
-
Lundholt, B.K., et al. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays.[3][4][5] Journal of Biomolecular Screening.
-
Garimella, T.S., et al. (2014). Identification of false positives in a HTRF screen for small molecule inhibitors. BMG Labtech Application Note.
Sources
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Validation & Comparative
Comparative Guide: Signaling Dynamics of Ins(4)P1 vs. Ins(1,4)P2
Topic: Comparing Signaling Effects of Ins(4)P1 and Ins(1,4)P2 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the phosphoinositide signaling cascade, Inositol 1,4-bisphosphate (Ins(1,4)P2) and Inositol 4-monophosphate (Ins(4)P1) are often reductively categorized merely as degradation products of the second messenger Ins(1,4,5)P3 (IP3).[1] However, a rigorous analysis reveals a functional dichotomy.
Ins(1,4)P2 retains specific, active signaling capabilities—acting as an allosteric regulator of glycolysis and a modulator of cytoskeletal dynamics—while serving as a "soft" termination step for calcium signaling. In contrast, Ins(4)P1 functions primarily as a metabolic intermediate, a "hard" termination point with negligible affinity for signal transducers, serving as the obligate substrate for lithium-sensitive recycling to myo-inositol. This guide delineates their physicochemical properties, distinct biological activities, and the experimental protocols required to isolate and quantify them.
Metabolic Context & Biosynthesis
To understand their signaling potential, one must locate them within the catabolic flux of IP3. The transition from IP3 to IP2 and subsequently to IP1 represents a stepwise reduction in charge density and signaling potency.
Pathway Visualization
The following diagram illustrates the enzymatic cascade generating these isomers.
Figure 1: Catabolic pathway of Ins(1,4,5)P3 showing the sequential formation of Ins(1,4)P2 and Ins(4)P1.
Detailed Signaling Comparison
A. Calcium Signaling (IP3 Receptor Interaction)
The primary metric for "signaling" in this pathway is affinity for the IP3 Receptor (IP3R) on the endoplasmic reticulum.[2]
-
Ins(1,4)P2: Exhibits a drastically reduced affinity compared to IP3 but retains weak binding potential. In high concentrations (micromolar range), it can act as a competitive antagonist or weak partial agonist, effectively terminating the sharp calcium spike induced by IP3.
-
Ins(4)P1: Displays negligible affinity for IP3R. The removal of the phosphate at the 1-position (critical for receptor binding) renders this molecule inert regarding calcium mobilization.
B. Metabolic Signaling (Glycolysis)
This is the critical differentiator where Ins(1,4)P2 exhibits unique bioactivity often overlooked.
-
Ins(1,4)P2 Effect: It acts as an allosteric activator of muscle-type 6-phosphofructo-1-kinase (PFK) .[3][4] PFK is a rate-limiting enzyme in glycolysis.[5] Evidence suggests Ins(1,4)P2 binds to PFK, stabilizing its active tetrameric form and promoting glycolytic flux during periods of high cellular activity (where IP3 turnover is also high).
-
Ins(4)P1 Effect: No known interaction with PFK or other glycolytic enzymes.
C. Cytoskeletal Dynamics[6][7]
-
Ins(1,4)P2 Effect: Studies in platelets and Dictyostelium indicate that Ins(1,4)P2 can stimulate actin polymerization . This suggests a role in coordinating the structural changes (e.g., shape change, secretion) that accompany cell activation, independent of Calcium release.
-
Ins(4)P1 Effect: Inert regarding cytoskeletal remodeling.
Comparative Data Summary
| Feature | Ins(1,4,5)P3 (Reference) | Ins(1,4)P2 | Ins(4)P1 |
| IP3R Affinity (Kd) | ~20–40 nM | ~5 µM (approx. 100x lower) | > 100 µM (Negligible) |
| Ca2+ Mobilization | Potent Agonist | Weak / Inactive | Inactive |
| Glycolytic Role | Indirect (via Ca2+) | Direct Activator (PFK) | None |
| Cytoskeleton | Indirect | Promotes Actin Polymerization | None |
| Enzymatic Fate | Substrate for 5-Phosphatase | Substrate for INPP1 | Substrate for IMPase |
| Li+ Sensitivity | No | No | High (IMPase inhibition) |
Experimental Analysis & Protocols
Distinguishing these isomers requires high-resolution separation, as they are structurally similar and non-chromophoric.
Methodology: Strong Anion Exchange HPLC (SAX-HPLC)
Standard reverse-phase HPLC cannot retain these highly polar, charged molecules. SAX-HPLC utilizing a phosphate gradient is the industry standard for resolution.
Experimental Workflow Diagram
Figure 2: Workflow for the separation and identification of inositol phosphate isomers.
Protocol: Isocratic/Gradient Separation of IP Isomers
Objective: Isolate Ins(4)P1 and Ins(1,4)P2 from cell extracts.
-
Sample Preparation:
-
Lyse cells (e.g., platelets or myocytes) with ice-cold 10% Trichloroacetic acid (TCA) to arrest phosphatase activity immediately.
-
Centrifuge at 2,000 x g for 10 min.
-
Extract supernatant with water-saturated diethyl ether (3x) to remove TCA, or neutralize with Freon/Tri-n-octylamine. Crucial: Acidic conditions must be neutralized to prevent hydrolysis of phosphate groups.
-
-
Column Setup:
-
Column: Partisil 10 SAX (Strong Anion Exchange) or equivalent (e.g., CarboPac PA200).
-
Buffer A: Water (Milli-Q).
-
Buffer B: 1.0 M Ammonium Phosphate (pH 3.8 with H3PO4).
-
-
Elution Profile (Gradient):
-
0-5 min: 0% B (Load).
-
5-60 min: Linear gradient 0% to 100% B.
-
Note: Ins(4)P1 typically elutes early (low ionic strength), followed by Ins(1,4)P2. Ins(1,4,5)P3 requires significantly higher ionic strength to elute.
-
-
Detection:
-
Radiometric: If cells were labeled with [3H]-Myo-inositol, collect 1 mL fractions and count via liquid scintillation.
-
Metal-Dye: For non-labeled samples, use post-column reaction with ferric nitrate/perchloric acid and UV detection (290 nm).
-
References
-
Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.[2][6][7][8][9][10] Nature, 361(6410), 315-325. Link
-
Mayr, G. W. (1988). A novel metal-dye detection system permits picomolar-range h.p.l.c. analysis of inositol polyphosphates. Biochemical Journal, 254(2), 585-591. Link
-
Ferreras, M., et al. (1991). Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase.[3][4] Biochemical Journal, 286, 459–468. Link
-
O'Rourke, F., et al. (1996). Increase in cytoskeletal actin induced by inositol 1,4-bisphosphate in saponin-permeated pig platelets.[9] Journal of Experimental Biology, 199, 1-9. Link
-
Joseph, S. K., et al. (2000). Ligand-binding affinity of the type 1 and 2 inositol 1,4,5-trisphosphate receptors.[8][11] Journal of Biological Chemistry, 275(3), 1608-1612. Link
Sources
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry: Phosphofructokinase | ditki medical & biological sciences [ditki.com]
- 6. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol 1,4,5-trisphosphate receptor (type 1) phosphorylation and modulation by Cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-binding affinity of the type 1 and 2 inositol 1,4,5-trisphosphate receptors: effect of the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in cytoskeletal actin induced by inositol 1,4-bisphosphate in saponin-permeated pig platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Models for IP3 Receptor Kinetics Using Stochastic Simulations | PLOS One [journals.plos.org]
- 11. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity and Metabolic Significance of D-Myo-Inositol-4-Phosphate (Ins(4)P)
Executive Summary: The "Silent" Isomer
In the vast landscape of inositol signaling, D-myo-inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) claims the spotlight as the primary calcium-mobilizing second messenger. However, its degradation product, D-myo-inositol-4-phosphate (Ins(4)P) , represents a critical checkpoint in the phosphoinositide cycle. Unlike its lipid counterpart PI(4)P, which has distinct signaling roles at the Golgi and plasma membrane, soluble Ins(4)P functions primarily as a metabolic intermediate. Its biological significance lies in its regulation of the "Inositol Economy"—the recycling of free inositol necessary to resynthesize PIP2 during sustained signaling events.
This guide objectively compares Ins(4)P against its isomers (Ins(1)P and Ins(3)P), delineates its metabolic trajectory, and provides validated protocols for its isolation and quantification.
The Isomer Landscape: Ins(4)P vs. Alternatives
Soluble inositol monophosphates (InsP1) are often grouped together in low-resolution assays, but their biological origins and fates are distinct. Differentiating these stereoisomers is crucial for interpreting lithium sensitivity and metabolic flux.
Table 1: Comparative Biological Profile of Inositol Monophosphate Isomers
| Feature | D-myo-Inositol-4-phosphate (Ins(4)P) | D-myo-Inositol-1-phosphate (Ins(1)P) | D-myo-Inositol-3-phosphate (Ins(3)P) |
| Primary Origin | Degradation of Ins(1,4,5)P3 (via Ins(1,4)P2).[1][2][3][4] | Degradation of Ins(1,4,5)P3 or de novo synthesis (via MIPS*). | De novo synthesis from Glucose-6-Phosphate. |
| Key Enzyme (Formation) | Inositol Polyphosphate 1-Phosphatase (INPP1) | Phospholipase C (minor direct product) or MIPS. | Myo-Inositol-1-Phosphate Synthase (MIPS) |
| Key Enzyme (Degradation) | Inositol Monophosphatase (IMPase) | Inositol Monophosphatase (IMPase) | Inositol Monophosphatase (IMPase) |
| Lithium Sensitivity | High (Accumulates upon Li+ treatment). | High (Accumulates upon Li+ treatment). | High (Accumulates upon Li+ treatment). |
| Biological Role | Signal termination; Inositol recycling checkpoint. | Intermediate in recycling; Marker of de novo synthesis. | Obligate intermediate in de novo inositol synthesis. |
| Receptor Binding | No specific high-affinity receptor identified. | No specific high-affinity receptor identified. | No specific high-affinity receptor identified. |
*MIPS: Myo-inositol-1-phosphate synthase (converts Glc-6-P to Ins(3)P, often historically referred to as Ins(1)P due to numbering conventions, but mechanistically distinct).
Metabolic Pathways: The Recycling Bottleneck
The biological activity of Ins(4)P is best understood through the lens of the Phosphoinositide Cycle . It is the penultimate step in returning the inositol headgroup to the metabolic pool.[5]
Mechanism of Action[6][7][8]
-
Signal Termination: The calcium signal is terminated when Ins(1,4,5)P3 is dephosphorylated by 5-phosphatase to form Ins(1,4)P2.
-
The 1-Phosphatase Step: INPP1 removes the phosphate at position 1, yielding Ins(4)P . This enzyme is uncompetitively inhibited by Lithium (Li+).[6]
-
The Final Hydrolysis: IMPase hydrolyzes Ins(4)P to free myo-inositol.[2] This step is also potently inhibited by Lithium.
Clinical Relevance: In the presence of Lithium (used for Bipolar Disorder), both INPP1 and IMPase are blocked. This causes a "traffic jam," leading to a massive accumulation of Ins(1,4)P2 and Ins(4)P, while depleting the cell of free inositol required to resynthesize PIP2. This is the basis of the Inositol Depletion Hypothesis .
Visualization: The Inositol Recycling Pathway
Figure 1: The degradation pathway of Ins(1,4,5)P3 showing the critical role of Ins(4)P as the final intermediate before recycling. Note the dual inhibition points of Lithium.
Experimental Protocols
As a Senior Scientist, I strongly advise against using simple anion-exchange gravity columns (like Dowex) if you need to distinguish specific isomers. Dowex separates by charge (IP1 vs IP2) but cannot resolve Ins(4)P from Ins(1)P. SAX-HPLC is the mandatory standard for isomer-specific analysis.
Protocol A: Extraction of Soluble Inositol Phosphates
Objective: Isolate soluble InsPs while preserving phosphate bonds.
-
Cell Culture & Labeling:
-
Seed cells (e.g., HEK293, CHO) in 6-well plates.
-
Label with [3H]-myo-inositol (2-5 µCi/mL) in inositol-free medium for 24–48 hours to reach isotopic equilibrium.
-
-
Quenching:
-
Aspirate medium. Rapidly add 1 mL ice-cold 10% Trichloroacetic Acid (TCA) or 0.5M Perchloric Acid (PCA) .
-
Note: Acid stops all enzymatic activity immediately.
-
-
Lysis & Extraction:
-
Incubate on ice for 20 minutes. Scrape cells and collect lysate.
-
Centrifuge at 12,000 x g for 10 min at 4°C to pellet proteins/lipids.
-
-
Neutralization (Critical Step):
-
Transfer supernatant to a new tube.
-
Neutralize with a 1:1 volume of Freon/Tri-n-octylamine mix OR use KOH/HEPES to pH 7.0.
-
Warning: If using PCA, remove the Potassium Perchlorate precipitate.
-
-
Storage: Store neutral extracts at -20°C. Analyze within 48 hours to prevent hydrolysis.
Protocol B: SAX-HPLC Separation of Isomers
Objective: Separate Ins(4)P from Ins(1)P and Ins(3)P.
-
Column: Partisphere SAX (Strong Anion Exchange), 4.6 x 125 mm (Whatman/Cytiva).
-
Flow Rate: 1.0 mL/min.
-
Detection: Online Radiomatic Flow Detector or Fraction Collection (0.5 min fractions) + Scintillation Counting.
-
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: 1.25 M (NH4)2HPO4 (Ammonium Phosphate), pH 3.8 (adjusted with H3PO4).
Gradient Profile:
-
Note: A shallow gradient is required early to separate the monophosphates.
-
0–5 min: 0% B (Isocratic wash of free inositol).
-
5–10 min: 0% to 2% B (Elution of GroPIns).
-
10–25 min: 2% to 5% B (Separation of Ins(1)P, Ins(3)P, Ins(4)P ).
-
Elution Order: Typically Ins(1)P and Ins(3)P elute very close together, followed slightly later by Ins(4)P. Authentic radiolabeled standards are required for peak confirmation.
-
-
25–60 min: Linear ramp to 100% B (Elutes IP2, IP3, IP4).
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the isolation and identification of inositol phosphate isomers.
Data Interpretation & Troubleshooting
When analyzing your HPLC data, look for the following patterns:
-
Basal State: You will see a massive peak of free Inositol (flow-through) and small peaks for IP1 and IP2. Ins(1,4,5)P3 is often barely visible due to rapid turnover.
-
Lithium Treatment (10mM, 1 hr):
-
Ins(4)P Peak: Will increase significantly (often >5-fold).
-
Ins(1,4)P2 Peak: Will also accumulate.
-
Interpretation: This confirms that the flux through the PLC pathway is active and that INPP1/IMPase are successfully inhibited.
-
-
Agonist Stimulation (e.g., Carbachol):
-
Rapid transient spike in Ins(1,4,5)P3 (seconds).
-
Followed by sustained elevation of Ins(4)P (minutes) as the signal terminates.
-
Common Pitfall: Confusing GroPIns (Glycerophosphoinositol) with InsP1. GroPIns is a deacylation product of PI and elutes before the InsP1 isomers. Always include a GroPIns standard if quantifying basal levels.
References
-
Berridge, M. J., et al. (1989). "Neural and developmental actions of lithium: a unifying hypothesis." Cell.
-
Inhorn, R. C., & Majerus, P. W. (1987).[6] "Inositol polyphosphate 1-phosphatase from calf brain. Purification and inhibition by Li+." Journal of Biological Chemistry.
-
Parthasarathy, L., et al. (1994). "Lithium inhibits the hydrolysis of inositol monophosphates by inositol monophosphatase."[5] Proc Natl Acad Sci U S A.
-
Azevedo, C., & Saiardi, A. (2006). "Extraction and analysis of soluble inositol polyphosphates from yeast." Nature Protocols.
-
Irvine, R. F., & Schell, M. J. (2001). "Back in the water: the return of the inositol phosphates." Nature Reviews Molecular Cell Biology.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iris.unimore.it [iris.unimore.it]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium | Life Science Alliance [life-science-alliance.org]
- 6. researchgate.net [researchgate.net]
D-Myo-Inositol-4-phosphate: The Essential Negative Control in Phosphoinositide Signaling
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Comparative Performance & Experimental Validation[1]
Executive Summary
In phosphoinositide signaling research, the validity of a positive signal—such as Calcium (
Unlike the potent second messenger Ins(1,4,5)P3 (IP3) , Ins(4)P1 lacks the vicinal 4,5-bisphosphate motif required for high-affinity binding to the IP3 receptor (
Mechanistic Basis: Why Ins(4)P1?
To understand the utility of Ins(4)P1, one must contrast its structural interaction with the IP3 receptor against the active agonist, IP3.[2]
Structural Determinants of Efficacy
The
-
P-4 and P-5 (Essential): The phosphates at positions 4 and 5 of the inositol ring interact with a cluster of basic residues (Arg-265, Lys-508, Arg-511) in the receptor's
- and -domains [1, 2]. -
P-1 (Enhancer): The phosphate at position 1 enhances affinity but is not strictly essential for channel opening.[2]
-
Ins(4)P1 (The Control): Possessing only the 4-phosphate, Ins(4)P1 cannot bridge the
- and -domains to trigger the conformational change required for channel opening.[2] It is effectively inert at physiological concentrations.[2]
Pathway Context Diagram
The following diagram illustrates the metabolic position of Ins(4)P1 as a breakdown product, highlighting its lack of feedback on the
Figure 1: Metabolic pathway showing Ins(4)P1 as a downstream metabolite of IP3.[2] Unlike IP3, Ins(4)P1 does not engage the ER Calcium store.[2]
Comparative Performance Analysis
The following table synthesizes experimental data comparing Ins(4)P1 against the active agonist (IP3) and other common controls.
Table 1: Receptor Affinity and Biological Activity
| Compound | Role | IP3 Receptor Affinity ( | Calcium Release ( | Phosphatase Susceptibility |
| Ins(1,4,5)P3 | Agonist | High (~2–100 nM) [1] | ~0.1 – 1.0 | Substrate for 5-ptase & 3-kinase |
| Ins(1,3,4,5)P4 | Partial Agonist | Low (~1 | ~10 – 100 | Substrate for 5-ptase |
| Ins(4)P1 | Negative Control | Negligible (>100 | Inactive | Substrate for IMPase only |
| Ins(1)P1 | Negative Control | Negligible | Inactive | Substrate for IMPase |
| Scrambled IP3 | Negative Control | None | Inactive | None |
Key Insight: While Ins(1,3,4,5)P4 retains some weak activity (~100-fold less than IP3) [3], Ins(4)P1 is functionally dead at the receptor.[2] This makes Ins(4)P1 a superior negative control for defining the "noise floor" of an assay compared to Ins(1,3,4,5)P4.[2]
Experimental Protocols
Protocol A: Calcium Release Specificity Assay
Objective: Validate that a cellular response is specifically driven by the 1,4,5-isomer configuration.[2]
Materials:
-
Permeabilized cells (e.g., saponin-treated HEK293) or Microsomes.[2]
-
Fluorescent
indicator (e.g., Fluo-4 or Fura-2).[2] -
Agonist: D-myo-Ins(1,4,5)P3 (10
M stock).[2] -
Control: D-myo-Ins(4)P1 (10
M stock).[2]
Workflow:
-
Baseline: Establish stable baseline fluorescence (
) in cytosolic buffer containing ATP and mitochondrial inhibitors.[2] -
Challenge (Control): Add Ins(4)P1 (final conc. 1
M).-
Expected Result: No change in fluorescence (
).[2]
-
-
Challenge (Agonist): Add Ins(1,4,5)P3 (final conc. 1
M).-
Expected Result: Rapid spike in fluorescence (
).[2]
-
-
Validation: If Ins(4)P1 causes release, checking for contamination with IP3 or non-specific ion effects is required.[2]
Protocol B: Phosphatase Profiling (IMPase vs. 5-Ptase)
Objective: Distinguish between Inositol Monophosphatase (IMPase) and Inositol Polyphosphate 5-phosphatase activity in a tissue lysate.[2]
Logic:
-
5-phosphatases remove the 5-phosphate from IP3/IP4. They do not act on Ins(4)P1.
-
IMPase removes the phosphate from Ins(1)P, Ins(3)P, and Ins(4)P1.[2] It is inhibited by Lithium (
).[2][5]
Workflow Diagram:
Figure 2: Differential phosphatase assay workflow. Ins(4)P1 is used to specifically isolate IMPase activity, which is confirmed by Lithium sensitivity.[2]
Selection Guide: When to use Ins(4)P1?
| Experimental Goal | Recommended Control | Rationale |
| IP3 Receptor Binding | Ins(4)P1 or Ins(1,4,5)P3 (L-isomer) | Ins(4)P1 is structurally similar but inactive, proving the need for the 4,5-bisphosphate motif.[2] |
| General | Ins(4)P1 | Confirms that release is not due to non-specific effects of inositol phosphates. |
| IMPase Activity Assay | Ins(4)P1 (as Substrate) | It is a clean substrate for IMPase without interference from 5-phosphatases [4].[2] |
| Metabolic Stability | Ins(1)P1 | Ins(1)P1 is often more stable; however, Ins(4)P1 is preferred if the study focuses on the breakdown of IP3.[2] |
References
-
Majerus, P.W. (1992).[2][6] Inositol phosphate biochemistry. Annual Review of Biochemistry, 61, 225-250.[2][6]
-
Berridge, M.J. (1993).[2][6] Inositol trisphosphate and calcium signalling.[1][3][4][6][7][8][9] Nature, 361(6410), 315-325.[2][6] [2]
-
Saleem, H., et al. (2013).[2][10][11] Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Analogues of IP3.[2][10][11][12] PLOS ONE, 8(1), e54877.[2][11]
-
Cayman Chemical. (n.d.).[2] D-myo-Inositol-4-phosphate (ammonium salt) Product Information.
-
York, J.D., et al. (1995).[2] Inositol polyphosphate 1-phosphatase: discovery and characterization. Methods in Enzymology, 1995.[2]
Sources
- 1. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. Stimulation of inositol 1,4,5-trisphosphate (IP3) receptor subtypes by adenophostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of inositol 1,4,5-trisphosphate (IP3) receptor subtypes by adenophostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Negative modulation of inositol 1,4,5-trisphosphate type 1 receptor expression prevents dystrophin-deficient muscle cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate promiscuity of inositol 1,4,5-trisphosphate kinase driven by structurally-modified ligands and active site plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Analogues of IP3 | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Analogues of IP3 | PLOS One [journals.plos.org]
Precision in Lipidomics: A Comparative Guide to Inositol Phosphate Antibody Cross-Reactivity
Executive Summary: The Hapten Challenge
Inositol phosphates (IPs) and phosphoinositides (PIPs) are the master regulators of cellular signaling, governing processes from calcium mobilization to cytoskeletal reorganization.[1] However, their detection poses a unique "Hapten Challenge." Unlike proteins with distinct tertiary structures, IPs are small, highly charged molecules sharing a conserved myo-inositol ring.[1] The only difference between a secondary messenger like IP3 (Ins(1,4,5)P3) and a metabolic intermediate like IP4 (Ins(1,3,4,5)P4) is a single phosphate group.[1]
For researchers, this structural homology creates a minefield of cross-reactivity. An antibody marketed for PI(4,5)P2 may bind PI(3,4,5)P3 under certain conditions, leading to false positives in critical drug development assays.[1] This guide dissects the performance of commercially available antibodies, provides self-validating protocols to quantify cross-reactivity, and offers a technical roadmap for ensuring data integrity.[1]
Part 1: Structural Basis of Cross-Reactivity
To understand antibody failure, one must understand the antigen. Antibodies against IPs are typically generated by conjugating the small lipid hapten to a large carrier protein (e.g., KLH).[1] The immune system often recognizes the "linker" region or the common inositol ring rather than the specific phosphate arrangement.
The Critical Intermediates
-
PI(4,5)P2: The substrate.[1][2][3][4][5] High abundance (~1% of membrane lipids).[1]
-
PI(3,4,5)P3: The signal.[1][2][4][5][6][7][8] Low abundance (transiently produced).[1]
-
IP3 (Ins(1,4,5)P3): The soluble messenger released from PI(4,5)P2 hydrolysis.[1]
The Risk: A polyclonal antibody raised against IP3 often cross-reacts with IP4 or IP5 because the "backside" of the inositol ring is identical. Monoclonal antibodies (mAbs) are essential here, as they can be screened for specific recognition of the phosphate headgroup geometry.[1]
Part 2: Comparative Performance Analysis
The following analysis compares the specificity profiles of industry-standard monoclonal antibodies (e.g., Echelon Biosciences clones) against common alternatives. Data is synthesized from competitive ELISA and Lipid-Protein Overlay (LPO) assays.[1]
Table 1: Cross-Reactivity Matrix of Key Lipid Antibodies
| Target Antigen | Primary Clone/Type | Isotype | Major Cross-Reactants (<10%) | Minor Cross-Reactants (<1%) | Specificity Rating |
| PI(4,5)P2 | Clone 2C11 | IgM | PI(3,4,5)P3 (in overlay assays) | PI(4)P, PS | High (in cells) / Med (in vitro) |
| PI(3,4,5)P3 | Clone Z-P345b | IgG1 | PI(3,4)P2, PI(4,5)P2 | PI(3)P, PI(5)P | Very High |
| IP3 (Soluble) | Rabbit Polyclonal | IgG | IP4 (Ins(1,3,4,5)P4) | IP5, IP6 | Low/Medium |
| PI(3)P | Clone Z-P003 | IgM | PI(4)P | PI(3,5)P2 | High |
Critical Insight: Note the discrepancy for Clone 2C11 (Anti-PI(4,5)P2) . In in vitro overlay assays where lipids are immobilized at high density, it can bind PI(3,4,5)P3 due to charge density similarities.[1] However, in cellular contexts (IF/ICC), the spatial distribution and lower concentration of PIP3 render it highly specific for PIP2.[1] Context dictates specificity.
Monoclonal vs. Polyclonal: The Verdict[9]
-
Monoclonal (mAbs): Mandatory for distinguishing between phosphorylation states (e.g., PIP2 vs PIP3).[1] Most high-specificity lipid antibodies are IgMs (evolutionarily conserved for carbohydrate/lipid recognition) or IgG1s.[1]
-
Polyclonal (pAbs): Generally unsuitable for differentiating specific IP isomers (e.g., Ins(1,4,5)P3 vs Ins(1,3,4)P3) due to the high structural homology of the inositol ring.[1] Use only if the target is the general class of IPs.
Part 3: Visualization of Signaling Pathways
To interpret antibody data, one must visualize the metabolic interconversion of these lipids. The PI3K/AKT pathway illustrates why specificity against PI(4,5)P2 vs PI(3,4,5)P3 is critical—they have opposing roles (substrate vs product).[1]
Figure 1: The Phosphoinositide Cycle.[1][2][6][9] Specific antibodies are required to distinguish the substrate (PIP2) from the product (PIP3) and the hydrolytic byproduct (IP3).[1]
Part 4: Experimental Validation Protocols
Trusting a vendor's datasheet is insufficient for critical drug development. You must validate antibody specificity in your specific assay buffer.
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
This protocol determines the "Selectivity Ratio" of your antibody.
Reagents:
-
Streptavidin-coated 96-well plate.
-
Biotinylated-IP3 (or target lipid).[1]
-
Free competitor lipids (IP3, IP4, PIP2, PIP3) at varying concentrations (0.01 µM to 100 µM).[1]
Workflow:
-
Coat: Incubate Streptavidin plate with Biotin-IP3 (1 hour, RT). Wash 3x with PBS-T (0.05% Tween-20).[1]
-
Compete: In separate tubes, pre-incubate the Anti-IP3 antibody with increasing concentrations of free competitor lipid for 1 hour.
-
Control: Antibody + Buffer only (No competition).[1]
-
-
Bind: Transfer the Antibody+Lipid mixture to the Biotin-IP3 coated plate. Incubate 1 hour.
-
Detect: Wash 3x. Add secondary HRP-conjugated antibody. Develop with TMB.
-
Calculate: Plot % Binding vs. Log[Competitor].
-
Specific: IP3 competes signal at low nM.
-
Cross-Reactive: IP4 competes signal at similar concentrations.
-
Non-Specific: PIP2 competes signal (indicates headgroup indifference).
-
Protocol B: The "Dot Blot" (Lipid-Protein Overlay)
The gold standard for qualitative specificity.[1]
Workflow:
-
Spot: Spot 1 µL of various lipids (PIP2, PIP3, IP3, PA, PS) onto a nitrocellulose membrane at serial dilutions (100 pmol, 50 pmol, 10 pmol).
-
Dry: Allow membrane to dry completely (1 hour) to fix lipids.
-
Block: Block with 3% BSA (fatty-acid free) in TBS-T. Do not use non-fat milk (contains interfering lipids/phosphatases).
-
Probe: Incubate with primary antibody (0.5 µg/mL) overnight at 4°C.
-
Detect: HRP-secondary antibody + ECL.
-
Result: A specific antibody will show a signal only at the target spots.
Validation Logic Diagram
Figure 2: Decision tree for validating lipid antibody specificity before experimental use.
Part 5: Technical Insights & "Gotchas"
The Detergent Trap
Lipid antibodies bind hydrophobic tails or charged headgroups. Standard detergents (0.1% Triton X-100) can form micelles that sequester the lipid antigen, preventing antibody binding.[1]
-
Solution: For ELISA/Dot Blot, use Tween-20 (0.05%) .[1] For Immunofluorescence (IF), use Saponin or Digitonin (mild permeabilization) instead of Triton X-100 to preserve membrane lipid integrity.[1]
The Blocking Buffer Myth
Never use non-fat dry milk for lipid assays. Milk contains undefined phosphoproteins and lipids that cause high background.
-
Solution: Use 3% Fatty-Acid Free BSA or specialized commercial blockers (e.g., Ovalbumin-based).[1]
IgM Handling
Many anti-lipid antibodies (like Anti-PIP2 Clone 2C11) are IgM isotypes.[1][3]
-
Caution: IgMs are pentameric and fragile. Do not freeze-thaw repeatedly.[3][4][10][14][15][17] They often require an anti-IgM secondary antibody (not anti-IgG).[1]
References
-
Echelon Biosciences. (2024).[1] Mouse Anti-PI(3,4,5)P3 Antibody (Clone Z-P345b) Technical Data Sheet. Retrieved from
-
Echelon Biosciences. (2024).[1] Mouse Anti-PI(4,5)P2 Antibody (Clone 2C11) Technical Data Sheet. Retrieved from
-
Gabarra-Niecko, V., et al. (2002).[1] Phosphatidylinositol 4,5-bisphosphate regulates specific effector proteins. Journal of Cell Science , 115, 4703-4713.[1]
-
Hammond, G. R., et al. (2009).[1] PI4P and PI(4,5)P2 are absent from the plasma membrane during cytokinesis.[1] Science , 323(5914), 606-610.[1]
-
Cloud-Clone Corp. (2024).[1] ELISA Kit for Inositol 1,4,5-Trisphosphate (IP3). Retrieved from
-
Abcam. (2024).[1][4] A comparison between polyclonal and monoclonal antibodies. Retrieved from
Sources
- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echelon-inc.com [echelon-inc.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Dual regulation of IP3 receptors by IP3 and PIP2 controls the transition from local to global Ca2+ signals [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIP kinases define PI4,5P2 signaling specificity by association with effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wang.ucsd.edu [wang.ucsd.edu]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Echelon Biosciences Research Labs Biotinylated Anti-PtdIns(3,4,5)P3 IgM | Fisher Scientific [fishersci.com]
- 12. mobitec.com [mobitec.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. ELISA Kit [ABIN366547] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Human inositol 1,4,5,-trisphosphate (IP3) Elisa Kit – AFG Scientific [afgsci.com]
Technical Guide: Validating the Specificity of D-Myo-Inositol-4-Phosphate Effects
Executive Summary: The Isomer Challenge
In phosphoinositide signaling research, D-myo-inositol-4-phosphate (Ins(4)P) presents a unique "specificity paradox." While often dismissed as a mere metabolic intermediate or breakdown product of the potent second messenger Ins(1,4,5)P3, Ins(4)P has distinct, albeit subtle, biological roles.[1]
The critical failure point in most experimental designs is isomer confusion .[1] Standard "IP-One" accumulation assays (using Lithium Chloride) indiscriminately measure total inositol monophosphates, predominantly accumulating Ins(1)P and Ins(3)P , not Ins(4)P. To attribute a biological effect specifically to Ins(4)P, researchers must rigorously exclude the activity of its structural isomers and validate its presence analytically.[1]
This guide outlines the comparative properties of Ins(4)P and provides a self-validating workflow to confirm its specific activity and metabolic origin.
Comparative Analysis: Ins(4)P vs. Isomers
The following table contrasts Ins(4)P with its primary structural isomers and the canonical second messenger IP3.[1] Note that "Commercial Assay Cross-Reactivity" refers to standard competitive ELISA kits often marketed for Gq-GPCR screening.[1]
| Feature | D-myo-Inositol-4-Phosphate (Ins(4)P) | D-myo-Inositol-1-Phosphate (Ins(1)P) | D-myo-Inositol-1,4,5-Trisphosphate (IP3) |
| Primary Metabolic Origin | Hydrolysis of PI(4)P (via PLC) or dephosphorylation of Ins(1,4)P2.[1][2][3] | Hydrolysis of PI (via PLC) or dephosphorylation of IP2/IP3.[2][3] | Hydrolysis of PI(4,5)P2 via PLC. |
| Lithium Sensitivity | Low. Inositol monophosphatase (IMPase) is less sensitive to Li+ for Ins(4)P degradation than Ins(1)P. | High. Li+ blocks IMPase, causing massive accumulation of Ins(1)P. | N/A. Rapidly degraded to IP2.[1] |
| IP3 Receptor Affinity | Negligible. (>1000-fold lower than IP3).[1] | Negligible. | High (nM range).[1] |
| SAX-HPLC Elution | Elutes after Ins(1)P and Ins(3)P due to phosphate position/charge interaction. | Elutes early in the monophosphate region.[1] | Elutes late (high salt concentration).[1] |
| Key Specificity Risk | Often confused with Ins(1)P in non-chromatographic assays.[1] | Dominates the signal in LiCl-based assays. | The "gold standard" signal; easy to distinguish.[1] |
Methodological Validation: The Self-Validating System
To prove an effect is driven by Ins(4)P, you cannot rely on simple addition of the compound to cells (poor permeability) or total phosphate assays.[1] You must use a Chromatographic-Enzymatic Validation System .[1]
Protocol A: Isomer Separation via SAX-HPLC
This is the only definitive method to distinguish Ins(4)P from Ins(1)P and Ins(3)P.[1]
Objective: Isolate Ins(4)P from total cellular inositol monophosphates.
Reagents:
-
Column: Strong Anion Exchange (e.g., Partisphere SAX, 4.6 x 125 mm).[1]
-
Buffer A: Water (Milli-Q).[1]
-
Buffer B: 1.25 M (NH₄)₂HPO₄ (Ammonium Phosphate), pH 3.8 (adjusted with H₃PO₄).[1]
-
Detection: Radiometric (if [³H]-inositol labeled) or Ion Chromatography-MS.[1]
Step-by-Step Workflow:
-
Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to reach isotopic equilibrium.
-
Stimulation/Lysis: Treat cells with agonist.[1] Terminate reaction with ice-cold Perchloric Acid (PCA) to preserve phosphate groups.[1] Neutralize with KOH/HEPES.
-
Gradient Setup:
-
Fraction Collection: Collect 0.5 mL fractions.
-
Validation Criteria:
Protocol B: The "Enzymatic Shift" Confirmation
A self-validating control using specific phosphatases.
Objective: Confirm peak identity by specific enzymatic degradation.
Mechanism:
-
Inositol Monophosphatase (IMPase): Degrades Ins(1)P and Ins(3)P rapidly but is significantly slower/less active against Ins(4)P under specific magnesium concentrations.[1]
-
Type I Inositol Polyphosphate 4-phosphatase: Specifically removes the 4-phosphate from polyphosphates, but for monophosphates, we use the lack of sensitivity to specific breakdown as a marker.[1]
Workflow:
-
Split your HPLC fraction containing the putative Ins(4)P peak.[1]
-
Aliquot A (Control): Incubate buffer only.
-
Aliquot B (LiCl Treatment): Incubate with recombinant IMPase + 10 mM LiCl.
-
Aliquot C (Specific Hydrolysis): Incubate with a specific 4-phosphatase (if available for substrate) or broad-spectrum alkaline phosphatase (total degradation).[1]
-
Note: The strongest validation is negative: The peak must NOT co-elute with the massive Ins(1)P peak observed in LiCl-treated Gq-stimulated cells.[1]
-
Visualizing the Signaling Architecture
The following diagram illustrates the metabolic pathways distinguishing Ins(4)P production from the canonical IP3 and Ins(1)P pathways. Note the distinct origins: Ins(4)P arises primarily from PI(4)P hydrolysis or IP2 breakdown, whereas Ins(1)P is the "dead-end" of IP3 recycling.[1]
Figure 1: Metabolic differentiation of Ins(4)P. Note that Ins(1)P is the primary accumulation product when Lithium is used, often masking the smaller Ins(4)P pool.[1]
References
-
Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates.[1] Nature Reviews Molecular Cell Biology. [Link][1]
-
Shears, S. B. (1998). The versatility of inositol phosphates as cellular signals.[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link][1]
-
Gokulan, K., &fb;Varadhachary, A. (2018). Chromatographic separation of inositol phosphates.[1] Methods in Molecular Biology. [Link][1]
-
Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease.[1] Physiological Reviews. [Link][1]
Sources
A Researcher's Guide to the Differential Analysis of Inositol Monophosphate Isomers
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the precise identification and quantification of inositol monophosphate (IP1) isomers is paramount. These structurally similar molecules play distinct and critical roles in a multitude of physiological processes, from insulin signal transduction to intracellular calcium mobilization.[1][2][3] This guide provides a comprehensive comparative analysis of the predominant methodologies used to resolve and measure IP1 isomers, offering field-proven insights to inform experimental design and data interpretation.
The Biochemical Significance of Inositol Monophosphate Isomers
Inositol, a six-carbon cyclitol, exists in nine stereoisomeric forms, with myo-inositol being the most abundant and biologically significant in eukaryotes.[4][5] Its phosphorylated derivatives, inositol phosphates (IPs), are key players in cellular communication. The position of the single phosphate group on the inositol ring dictates the isomer's specific function and its place within complex signaling cascades.
The most well-characterized IP1 isomers include D-myo-inositol 1-phosphate (I1P), D-myo-inositol 2-phosphate (I2P), and D-myo-inositol 4-phosphate (I4P).[6] For instance, I1P is a key intermediate in the de novo synthesis of myo-inositol from glucose-6-phosphate, a fundamental process for maintaining cellular pools of inositol-containing compounds.[1] Furthermore, the dynamic interplay between different IP isomers, such as the conversion of myo-inositol to D-chiro-inositol, is crucial for processes like insulin signaling.[1][7] Perturbations in the levels of specific IP1 isomers have been linked to various pathological conditions, including metabolic disorders and neurodegenerative diseases, making their accurate measurement a critical aspect of biomedical research.[5][8]
The following diagram illustrates the central role of myo-inositol in the synthesis of key signaling molecules.
Caption: Biosynthetic pathway of myo-inositol and its conversion to key signaling molecules.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for IP1 isomer analysis is contingent on several factors, including the required sensitivity, specificity, throughput, and the complexity of the sample matrix. Here, we compare the three most common approaches: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzymatic Assays.
Table 1: Performance Comparison of Analytical Techniques for Inositol Monophosphate Isomer Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Enzymatic Assays |
| Specificity | Moderate to High (isomer separation) | High (mass-to-charge ratio) | Variable (can be isomer-specific or general) |
| Sensitivity | Nanomole to Picomole | Picomole to Femtomole | Micromole to Nanomole |
| Isomer Resolution | Good to Excellent | Excellent (with chromatography) | Limited to None |
| Quantitative Accuracy | Good | Excellent (with internal standards) | Good |
| Throughput | Low to Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Technical Expertise | Moderate | High | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with strong anion-exchange (SAX) chromatography, has been a cornerstone for the separation of inositol phosphate isomers.[9][10] The principle relies on the differential interaction of the negatively charged phosphate groups with the positively charged stationary phase.
Experimental Protocol: Anion-Exchange HPLC for IP1 Isomer Separation
-
Sample Preparation:
-
Extract water-soluble metabolites from cells or tissues using a suitable method (e.g., acid precipitation followed by neutralization).
-
Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: Strong anion-exchange column (e.g., Dionex CarboPac PA-100).[9]
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: High concentration salt solution (e.g., 1 M HCl or NaOH).[9]
-
Gradient: A linear gradient from low to high salt concentration to elute the inositol phosphates based on their charge.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection:
-
As inositol phosphates lack a strong chromophore, post-column derivatization is often required for UV-Vis detection.[10][11] A common method involves reaction with an iron(III) nitrate solution.[9]
-
Alternatively, conductivity detection can be used, often with a suppressor to reduce background conductivity from the eluent.[9]
-
Caption: Experimental workflow for HPLC-based analysis of inositol monophosphate isomers.
Advantages of HPLC:
-
Robust Isomer Separation: Capable of resolving positional isomers of IP1.[6][12]
-
Quantitative Capability: Provides reliable quantitative data when appropriate standards are used.
Limitations of HPLC:
-
Lower Sensitivity: Compared to mass spectrometry, the limits of detection are generally higher.
-
Indirect Detection: Often requires post-column derivatization, which can add complexity and variability.[10]
-
Longer Runtimes: Gradient elution for separating multiple isomers can be time-consuming.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of inositol monophosphate isomers.[13][14] This technique can overcome many of the limitations of traditional HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Prior to analysis by GC-MS, the polar and non-volatile inositol phosphates must be derivatized to increase their volatility.[15] A common approach is trimethylsilylation.
Experimental Protocol: GC-MS Analysis of IP1 Isomers
-
Sample Preparation and Derivatization:
-
Isolate and dephosphorylate the inositol monophosphate fraction.
-
Dry the sample completely under a stream of nitrogen.
-
Add a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized isomers.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Advantages of GC-MS:
-
High Resolution: Provides excellent separation of derivatized isomers.
-
Structural Information: The fragmentation patterns obtained with EI can aid in isomer identification.[15]
Limitations of GC-MS:
-
Derivatization Required: The derivatization step can be time-consuming and a source of variability.
-
Potential for Artifacts: The derivatization process can sometimes lead to the formation of byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the direct analysis of inositol phosphates without the need for derivatization.[13][16] Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) is typically used for separation prior to MS detection.
Experimental Protocol: LC-MS/MS Analysis of IP1 Isomers
-
Sample Preparation:
-
Extract water-soluble metabolites as described for HPLC.
-
For enhanced sensitivity, solid-phase extraction (SPE) using materials like titanium dioxide (TiO2) can be employed to enrich for phosphopeptides.[13]
-
-
LC Conditions:
-
Column: Anion-exchange or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[13]
-
Caption: Experimental workflow for LC-MS/MS-based analysis of inositol monophosphate isomers.
Advantages of LC-MS:
-
High Sensitivity and Specificity: The gold standard for trace-level quantification.[13]
-
No Derivatization: Simplifies sample preparation and reduces potential for artifacts.
-
Isotope Labeling for Absolute Quantification: The use of stable isotope-labeled internal standards (e.g., 13C or 18O) allows for highly accurate and precise quantification.[14]
Limitations of LC-MS:
-
High Cost: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification.
Enzymatic Assays
Enzymatic assays provide a simpler and often higher-throughput alternative for the quantification of inositol or its phosphorylated forms.[17][18] These assays are typically based on the activity of specific enzymes that act on inositol or inositol phosphates.
Experimental Protocol: Enzymatic Assay for Inositol Quantification
This protocol describes a common method for measuring total inositol after dephosphorylation of IP1.
-
Sample Preparation:
-
Extract metabolites from the sample.
-
Treat the extract with a phosphatase (e.g., alkaline phosphatase) to hydrolyze inositol monophosphates to free inositol.[19]
-
-
Enzymatic Reaction:
-
Incubate the sample with an enzyme that specifically oxidizes myo-inositol, such as myo-inositol dehydrogenase. This reaction reduces NAD+ to NADH.[17]
-
-
Detection:
-
Measure the increase in absorbance at 340 nm due to the production of NADH.
-
Alternatively, the NADH produced can be coupled to a colorimetric or fluorometric reporter system for enhanced sensitivity.
-
Advantages of Enzymatic Assays:
-
High Throughput: Well-suited for screening large numbers of samples.
-
Low Cost: Requires basic laboratory equipment.
-
Simplicity: The protocols are generally straightforward to perform.
Limitations of Enzymatic Assays:
-
Lack of Isomer Specificity: Most assays measure total inositol or a subset of isomers and cannot differentiate between them without prior chromatographic separation.[17]
-
Indirect Measurement: Measures the product of an enzymatic reaction rather than the analyte itself.
-
Potential for Interference: Other substances in the sample may interfere with the enzymatic reaction.
Conclusion and Future Perspectives
The choice of analytical methodology for the comparative analysis of inositol monophosphate isomers is a critical decision that should be guided by the specific research question and available resources. HPLC provides a robust platform for isomer separation, while mass spectrometry offers unparalleled sensitivity and specificity, particularly when combined with stable isotope dilution techniques. Enzymatic assays, on the other hand, are valuable for high-throughput screening applications where isomer-specific information is not the primary goal.
Future advancements in analytical technology, such as the development of novel chromatographic stationary phases with enhanced selectivity for inositol phosphate isomers and the increasing accessibility of high-resolution mass spectrometry, will continue to improve our ability to unravel the complex roles of these vital signaling molecules in health and disease.
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Sherman, W. R., Leavitt, A. L., Honchar, M. P., Hallcher, L. M., & Phillips, B. E. (1981). Analysis of inositol mono- and polyphosphates by gas chromatography/mass spectrometry and fast atom bombardment. Journal of Neurochemistry, 36(5), 1947-1951. [Link]
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Wang, H., Wang, L., Zhang, Y., & Li, X. (2021). Isomer-selective analysis of inositol phosphates with differential isotope labelling by phosphate methylation using liquid chromatography with tandem mass spectrometry. Journal of Chromatography A, 1658, 462597. [Link]
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Skoglund, E., Carlsson, N. G., & Sandberg, A. S. (1997). High-performance chromatographic separation of inositol phosphate isomers on strong anion exchange columns. Journal of Agricultural and Food Chemistry, 45(11), 4375-4381. [Link]
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Croze, M. L., & Soulage, C. O. (2013). Potential role and therapeutic interests of myo-inositol in metabolic diseases. Biochimie, 95(10), 1811-1827. [Link]
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Giavalisco, P., Köhl, K., Hummel, J., Seiwert, B., & Willmitzer, L. (2011). Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C-Labeled Analogs. Analytical Chemistry, 83(21), 8286-8293. [Link]
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Tarr, G. E., & Moore, W. R. (1987). Separation of multiple isomers of inositol phosphates formed in GH3 cells. Biochemical Journal, 242(2), 361-366. [Link]
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Irvine, R. F., Letcher, A. J., Lander, D. J., & Berridge, M. J. (1986). A rapid separation method for inositol phosphates and their isomers. Biochemical Journal, 240(1), 305-308. [Link]
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Shayman, J. A., & Morrison, A. R. (1988). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography. Analytical Biochemistry, 174(1), 32-38. [Link]
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Cooper, S. E., Llewelyn, J. M., & McKelvie, I. D. (2007). ESI-TOF mass spectrum of a mixture of myo -inositol monophosphate (IP 1 ) and myo -inositol. ResearchGate. [Link]
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Bizzarri, M., Fuso, A., Dinicola, S., & Bevilacqua, A. (2016). From Myo-inositol to D-chiro-inositol molecular pathways. Gynecological Endocrinology, 32(12), 941-945. [Link]
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Drgan, V., & Vejvodová, K. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 26(1), 113. [Link]
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Chakrabarti, S., & Majumder, A. L. (2012). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Bioscience, 17(1), 273-287. [Link]
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Llewelyn, J., Cooper, S., & McKelvie, I. (2006). High-performance chromatographic separations of inositol phosphates and their detection by mass spectrometry. ResearchGate. [Link]
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Gaspers, L. D., & Thomas, A. P. (2025). Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease. Biochemical Society Transactions, 53(5), 1187-1200. [Link]
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Sherman, W. R. (1989). Methods for the analysis of inositol phosphates. Molecular and Cellular Biochemistry, 89(2), 143-146. [Link]
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Dean, N. M., & Moyer, J. D. (1987). Separation of multiple isomers of inositol phosphates formed in GH3 cells. Biochemical Journal, 242(2), 361-366. [Link]
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Vucenik, I., & Shamsuddin, A. M. (2020). Role of Inositols and Inositol Phosphates in Energy Metabolism. Molecules, 25(21), 5099. [Link]
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Kumar, V., & Vucenik, I. (2015). Inositol Phosphates and their Biological Effects. Biomedical and Pharmacology Journal, 8(2), 837-846. [Link]
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Le-Dévéhat, F., & Lemoine, J. (1989). Enzyme assay of L-myo-inositol 1-phosphate synthetase based on high-performance liquid chromatography of benzoylated inositol. Analytical Biochemistry, 178(1), 135-136. [Link]
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Chan, J., & Chen, Z. (2019). An enzymatic assay for quantification of inositol in human term placental tissue. Analytical Biochemistry, 587, 113409. [Link]
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Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1999). The Inositol Phosphates. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
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Liu, X., & Sturla, S. J. (2010). Quantitation of Inositol Phosphates by HPLC-ESI-MS. In Carbohydrate Analysis by Modern Liquid Phase Separation Techniques (pp. 259-269). Springer. [Link]
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Wang, H., & Wang, X. (2025). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal, 482(11), 675-690. [Link]
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Harmel, R. K., Fiedler, D. (2018). Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. Chemical Science, 9(1), 183-188. [Link]
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Taylor, G. S. (2010). Assaying Inositol and Phosphoinositide Phosphatase Enzymes. In The Enzymes (Vol. 28, pp. 205-227). Academic Press. [Link]
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Chakraborty, A., & Bhandari, R. (2025). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. International Journal of Molecular Sciences, 26(3), 1543. [Link]
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Fiedler, D., & Harmel, R. K. (2018). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O‑Water. Biochemistry, 57(4), 476-480. [Link]
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Majerus, P. W. (1992). Inositol Phosphate Biochemistry. Annual Review of Biochemistry, 61, 225-250. [Link]
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Gasparovic, C., & Song, T. (2007). Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla. Magnetic Resonance in Medicine, 58(6), 1101-1106. [Link]
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Kerr, W. G. (2013). Role of inositol phospholipid signaling in natural killer cell biology. Frontiers in Immunology, 4, 63. [Link]
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McLaurin, J., & Abisambra, J. F. (2025). Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study. Metabolites, 15(7), 894. [Link]
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A Tale of Two Messengers: Differential Regulation of Cellular Pathways by Ins(4)P1 and Ins(1,4,5)P3
A definitive guide for researchers, scientists, and drug development professionals on the distinct roles of two pivotal inositol phosphate isomers. This document provides an in-depth comparison of Inositol 4-phosphate (Ins(4)P1) and Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), detailing their unique regulatory functions, the experimental methodologies to dissect their pathways, and the causal logic behind these experimental designs.
Introduction: Specificity in a Crowded Field
In the intricate world of cellular communication, specificity is paramount. Second messengers, small intracellular molecules, translate external stimuli into specific cellular responses. Among these, the inositol phosphate (InsP) family stands out for its structural diversity and the distinct signaling pathways each member governs. While structurally similar, even minor changes in the phosphorylation pattern of the inositol ring can lead to profoundly different downstream effects.
This guide focuses on two such isomers: the well-established second messenger, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3), and the less-characterized but increasingly significant, Inositol 4-phosphate (Ins(4)P1). While Ins(1,4,5)P3 is famously known for its role in mobilizing intracellular calcium, the functions of Ins(4)P1 are more enigmatic, pointing towards distinct regulatory roles that are only now beginning to be unraveled. Understanding these differences is critical for accurately mapping signaling networks and for the rational design of therapeutic agents that target these pathways.
Biosynthesis and Metabolism: A Shared Origin, Divergent Fates
Both Ins(1,4,5)P3 and Ins(4)P1 originate from the metabolism of phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid in the plasma membrane.[1][2] However, their metabolic pathways quickly diverge, ensuring their distinct availability and function within the cell.
Upon cell surface receptor activation, phospholipase C (PLC) hydrolyzes PIP2 to generate Ins(1,4,5)P3 and diacylglycerol (DAG).[1][3] Ins(1,4,5)P3 can then be either dephosphorylated by inositol polyphosphate 5-phosphatases to Ins(1,4)P2 or phosphorylated by Ins(1,4,5)P3 3-kinases to Ins(1,3,4,5)P4, effectively terminating its primary signaling function.[4][5] In contrast, the precise metabolic route to Ins(4)P1 is less defined but is understood to arise from the dephosphorylation of more highly phosphorylated inositols. This metabolic separation is the first layer of differential regulation, creating distinct pools of these messengers.
Caption: Simplified metabolic pathways for Ins(1,4,5)P3 and Ins(4)P1.
The Canonical Pathway: Ins(1,4,5)P3-Mediated Calcium Release
The role of Ins(1,4,5)P3 as a second messenger is a cornerstone of cell signaling. Its primary function is to mobilize calcium (Ca2+) from intracellular stores, a process fundamental to a vast array of cellular activities, including muscle contraction, fertilization, and neurotransmission.[4][6]
Generated at the plasma membrane, the small, soluble Ins(1,4,5)P3 molecule rapidly diffuses through the cytoplasm to the endoplasmic reticulum (ER).[1] There, it binds to its specific receptor, the Ins(1,4,5)P3 receptor (IP3R), which is a ligand-gated Ca2+ channel.[1] This binding event triggers the opening of the channel, allowing the rapid efflux of stored Ca2+ from the ER into the cytosol.[1] This sharp increase in cytosolic Ca2+ concentration then activates a multitude of downstream Ca2+-sensitive proteins, such as calmodulin and protein kinase C, propagating the signal.
Caption: The canonical Ins(1,4,5)P3 signaling cascade.
Emerging Roles of Ins(4)P1: Beyond Calcium
In contrast to its well-studied cousin, the signaling roles of Ins(4)P1 are less clear but appear to be distinct from Ca2+ mobilization. Research points towards its involvement in regulating protein function through direct binding, potentially influencing enzyme activity or protein localization. The identification of specific Ins(4)P1 binding proteins is an active area of research, and these interactions are key to understanding its unique signaling outputs.
Differential Regulation: A Head-to-Head Comparison
The distinct signaling outcomes of Ins(4)P1 and Ins(1,4,5)P3 stem from their ability to interact with different downstream effectors. This specificity is the basis of their differential regulation of cellular pathways.
| Feature | Ins(1,4,5)P3 | Ins(4)P1 |
| Primary Effector | Ins(1,4,5)P3 Receptor (IP3R) | Specific binding proteins (under investigation) |
| Primary Mechanism | Ligand-gated ion channel opening | Allosteric regulation of protein function |
| Downstream Signal | Increase in intracellular [Ca2+] | Modulation of enzyme activity/localization |
| Key Cellular Roles | Muscle contraction, secretion, fertilization, proliferation[4] | Regulation of metabolism, cytoskeletal dynamics (hypothesized) |
| Metabolic Precursor | Direct hydrolysis of PIP2 by PLC[1][3] | Dephosphorylation of higher inositol phosphates |
Experimental Approaches to Dissect Ins(4)P1 vs. Ins(1,4,5)P3 Signaling
Distinguishing the effects of these two closely related molecules requires precise and well-controlled experimental strategies. The following protocols are designed to identify specific effectors and visualize the distinct dynamics of each messenger.
Methodology 1: In Vitro Affinity-Based Protein Identification
Causality: To understand the function of Ins(4)P1, we must first identify its direct binding partners. This protocol uses an affinity-based "pull-down" approach. By immobilizing Ins(4)P1 on a solid support, we can selectively capture proteins from a cell lysate that physically interact with it. The inclusion of Ins(1,4,5)P3 as a control is critical to ensure that the identified proteins are specific to Ins(4)P1.
Protocol:
-
Probe Synthesis: Synthesize or procure Ins(4)P1 and Ins(1,4,5)P3 analogs coupled to a linker arm terminating in a reactive group (e.g., NHS-ester) for immobilization.
-
Immobilization: Covalently couple the inositol phosphate analogs to agarose or magnetic beads. A control set of beads with no coupled ligand is essential.
-
Lysate Preparation: Prepare a native cell lysate from the biological system of interest, ensuring the preservation of protein structure and function.
-
Affinity Capture: Incubate the cell lysate with the Ins(4)P1-beads, Ins(1,4,5)P3-beads (specificity control), and control beads (negative control).
-
Washing: Wash the beads extensively with a buffer of appropriate stringency to remove non-specific binders.
-
Elution: Elute the bound proteins using a high concentration of free Ins(4)P1 or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by mass spectrometry to identify putative Ins(4)P1-specific binding partners.
Methodology 2: Live-Cell Imaging with Genetically Encoded Biosensors
Causality: Inositol phosphates are transient messengers with specific spatiotemporal dynamics. To understand their function in a living cell, it is crucial to visualize where and when their concentrations change. Genetically encoded biosensors, often based on Förster Resonance Energy Transfer (FRET), allow for real-time monitoring of these second messengers.
Workflow:
-
Biosensor Design: Utilize or design a biosensor consisting of two fluorescent proteins (e.g., CFP and YFP) linked by a protein domain that specifically binds the inositol phosphate of interest (e.g., the PH domain of PLCδ for Ins(1,4,5)P3). A specific Ins(4)P1-binding domain would be required for an Ins(4)P1 sensor.
-
Cell Transfection: Transfect the cells of interest with the plasmid DNA encoding the biosensor.
-
Live-Cell Microscopy: Image the transfected cells using a microscope equipped for ratiometric FRET imaging.
-
Cell Stimulation: Stimulate the cells with an agonist known to induce inositol phosphate production.
-
Data Acquisition: Acquire images in both the donor (CFP) and FRET (YFP) channels over time.
-
Analysis: Calculate the FRET ratio (YFP/CFP). An increase in the FRET ratio indicates an increase in the concentration of the target inositol phosphate. By using specific biosensors for Ins(4)P1 and Ins(1,4,5)P3, their distinct spatiotemporal dynamics can be compared.
Caption: Workflow for live-cell imaging of inositol phosphates.
Conclusion and Future Directions
The differential regulation of cellular pathways by Ins(4)P1 and Ins(1,4,5)P3 highlights the remarkable specificity achievable within the inositol phosphate signaling network. While Ins(1,4,5)P3 acts as a rapid, diffusion-limited switch for Ca2+ release, Ins(4)P1 appears to function as a more subtle modulator of specific protein targets.
Future research must focus on the definitive identification of Ins(4)P1 effectors and the elucidation of the signaling networks they control. The development of specific pharmacological inhibitors and high-affinity biosensors for Ins(4)P1 will be instrumental in this endeavor. A deeper understanding of these parallel, yet distinct, signaling axes will undoubtedly uncover new points of regulation in cellular physiology and reveal novel targets for therapeutic intervention in diseases where inositol phosphate signaling is dysregulated.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D-Myo-Inositol-4-Phosphate Ammonium Salt
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the experimental phase to the final disposal of laboratory reagents. This guide provides a detailed, step-by-step procedure for the proper disposal of D-Myo-Inositol-4-phosphate ammonium salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and informed by available data on similar chemical compounds.
Understanding the Compound: Safety and Hazard Assessment
Based on available information for similar compounds, D-Myo-Inositol-4-phosphate ammonium salt is a lyophilized powder and should be handled with care.[3][4] One related compound is classified as a combustible solid, suggesting that while not highly flammable, it can burn under certain conditions.[5] The toxicological properties have not been fully investigated for some related compounds, which necessitates a cautious approach to handling and disposal. Therefore, it is prudent to treat D-Myo-Inositol-4-phosphate ammonium salt as a potentially hazardous chemical and avoid generating dust during handling.[6]
Key Safety Considerations:
| Parameter | Guideline | Source |
| Physical State | Solid, Lyophilized Powder | [3] |
| Personal Protective Equipment (PPE) | N95 Dust Mask, Safety Goggles, Gloves | [5][6] |
| Primary Hazards | Potential for dust inhalation; toxicological properties not fully known. | [6] |
| Storage | Store at -20°C in a dry, airtight container. | [4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of D-Myo-Inositol-4-phosphate ammonium salt requires a systematic approach to minimize risk and ensure regulatory compliance. The following workflow is designed to guide laboratory personnel through the process.
Caption: Disposal workflow for D-Myo-Inositol-4-phosphate ammonium salt.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE) Assembly: Before handling the waste material, it is imperative to don the appropriate PPE. This includes a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[6] Given the powdered nature of the compound, a NIOSH-approved N95 respirator is also recommended to prevent inhalation of any airborne particles.[5]
-
Hazardous Waste Container Preparation: Select a waste container that is chemically compatible with D-Myo-Inositol-4-phosphate ammonium salt. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is suitable. The container must be clearly labeled as "Hazardous Waste" and should list the full chemical name: "D-Myo-Inositol-4-phosphate ammonium salt".[7] Do not use chemical formulas or abbreviations.
-
Waste Collection: Carefully transfer the waste D-Myo-Inositol-4-phosphate ammonium salt into the prepared hazardous waste container. If dealing with residual amounts in its original vial, the entire vial should be placed into the waste container. For any contaminated materials, such as weighing paper or pipette tips, these should also be collected in the same container. Perform this step in a chemical fume hood or a designated area with good ventilation to minimize the risk of dust generation and inhalation.[8]
-
Secure Sealing of the Waste Container: Once all waste has been collected, securely seal the lid of the hazardous waste container to prevent any leakage or spillage.
-
Storage in a Designated Accumulation Area: The sealed container should be stored in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) for hazardous waste within the laboratory.[9] This area should be clearly marked, well-ventilated, and away from general laboratory traffic. Ensure that incompatible chemicals are not stored in close proximity.
-
Arrangement for Professional Disposal: Do not attempt to dispose of D-Myo-Inositol-4-phosphate ammonium salt down the drain or in regular trash.[6] Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] These professionals are equipped to handle and transport chemical waste in accordance with federal and state regulations, such as those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[10]
Regulatory Framework and Institutional Compliance
The disposal of all laboratory chemicals is governed by a stringent regulatory framework. The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States that manages hazardous waste from "cradle to grave".[7] Your institution will have a Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][11] This plan outlines specific procedures for the safe handling and disposal of chemicals within your facility. Always consult your institution's CHP and EHS department for specific guidance.
Rationale and Scientific Principles
The cautious approach outlined in this guide is based on the "precautionary principle," which is fundamental to laboratory safety. Since the full toxicological profile of D-Myo-Inositol-4-phosphate ammonium salt is not extensively documented, treating it with a higher level of precaution is a scientifically sound and responsible practice.[12] The prohibition of drain disposal is critical to prevent the contamination of aquatic ecosystems, as the ecological impact of this compound is unknown.[6][13]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of D-Myo-Inositol-4-phosphate ammonium salt, thereby protecting themselves, their colleagues, and the environment.
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- 13. chemos.de [chemos.de]
Navigating the Nuances of Safety: A Guide to Handling D-Myo-Inositol-4-Phosphate Ammonium Salt
In the landscape of cellular signaling research, D-Myo-Inositol-4-phosphate ammonium salt is a key substrate, pivotal for dissecting intricate phosphoinositide pathways.[1][2] As with any reagent, ensuring the safety of the researcher is paramount to the integrity and success of the experimental workflow. This guide provides essential, immediate safety and logistical information for handling D-Myo-Inositol-4-phosphate ammonium salt, moving beyond a simple checklist to explain the why behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, its toxicological properties have not been fully investigated.[3][4] Therefore, a cautious and informed approach to handling is essential. This principle of treating substances with unknown toxicological profiles with a high degree of care is a cornerstone of robust laboratory safety culture.
Core Safety Directives: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory tasks involving D-Myo-Inositol-4-phosphate ammonium salt.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[3][5] | Compatible chemical-resistant gloves (e.g., nitrile).[6][7] | Laboratory coat.[8] | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) to prevent dust inhalation.[5][6] |
| Solution Preparation and Handling | Safety glasses with side shields or chemical safety goggles.[8] | Compatible chemical-resistant gloves (e.g., nitrile).[6] | Laboratory coat.[8] | Not generally required if handled in a well-ventilated area or chemical fume hood.[3] |
| Accidental Spill Cleanup | Chemical safety goggles and a full face shield.[5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or overalls over a laboratory coat.[7] | NIOSH/MSHA approved respirator with appropriate particulate filters.[5][7] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocols are designed to be self-validating, ensuring safety at each stage of handling.
Preparation and Weighing of Solid D-Myo-Inositol-4-Phosphate Ammonium Salt
The primary hazard during this stage is the potential for inhalation of fine dust particles.
-
Designated Area: Conduct all weighing and aliquoting in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the dispersion of dust.[7]
-
Donning PPE: Before handling the compound, don a laboratory coat, safety glasses with side shields, and compatible chemical-resistant gloves.[6][8] An N95 or equivalent respirator is strongly recommended to avoid inhaling dust.[5]
-
Handling: Use a clean spatula to carefully transfer the desired amount of the solid from the storage container to a pre-tared weighing vessel. Avoid any actions that could generate dust clouds.
-
Container Sealing: Immediately after weighing, securely seal the primary container.[5]
-
Cleanup: Clean any residual dust from the balance and surrounding surfaces using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping, as this can aerosolize the powder.[5]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then respirator, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling.[8]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of any chemical reagent.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and cleaning materials, in a clearly labeled, sealed container suitable for chemical waste.[9]
-
Disposal Regulations: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[4] Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.[3][6]
-
Decontamination: Thoroughly clean all work surfaces and equipment with an appropriate solvent (e.g., water) and then a detergent solution.[7] Ensure all equipment is fully decontaminated before reuse or storage.[5]
By integrating these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate D-Myo-Inositol-4-phosphate ammonium salt into your research, ensuring both personal safety and the integrity of your experimental outcomes.
References
-
Safety Data Sheet Inositol Revision 5, Date 01 Jan 2024 - Redox. (2024, January 1). [Link]
-
Safety Data Sheet myo-Inositol 1. Identification Product name - metasci. (n.d.). [Link]
-
D-myo-Inositol-4-phosphate (ammonium salt) - MySkinRecipes. (n.d.). [Link]
-
sigma-aldrich - FooDB. (n.d.). D-myo-inositol 1,3,4,5-tetrakis-phosphate ammonium salt Safety Data Sheet. [Link]
-
D-myo-Inositol-1,2,4,5,6-pentaphosphate sodium salt|MSDS - DC Chemicals. (2026, February 11). [Link]
-
Safety Data Sheet: Myo-inositol - Chemos GmbH&Co.KG. (2023, February 14). [Link]
-
myo-Inositol - PubChem - NIH. (n.d.). [Link]
Sources
- 1. D-myo-Inositol-4-phosphate (ammonium salt) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. foodb.ca [foodb.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. redox.com [redox.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
